molecular formula C10H13NO B3092860 3-Benzylazetidin-3-ol CAS No. 1236862-03-5

3-Benzylazetidin-3-ol

Cat. No.: B3092860
CAS No.: 1236862-03-5
M. Wt: 163.22 g/mol
InChI Key: ZRLRAMNAASQTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzylazetidin-3-ol is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzylazetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10(7-11-8-10)6-9-4-2-1-3-5-9/h1-5,11-12H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLRAMNAASQTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of 3-Benzylazetidin-3-ol in Conformational Restriction of Amines

[1]

Executive Summary

In modern drug discovery, "escaping the flatland" of aromatic-heavy libraries is a priority.[1] This compound represents a high-value sp³-enriched scaffold that serves two critical functions:

  • Conformational Locking: It rigidly defines the vector between the amine nitrogen and the lipophilic benzyl moiety, minimizing the entropic penalty upon protein binding.

  • Bioisosteric Replacement: It acts as a constricted mimetic of flexible

    
    -amino alcohols or piperidine rings, often improving metabolic stability and selectivity.[1]
    

This guide details the design logic, synthesis, and application of this scaffold, distinguishing it from its more common isomer, 1-benzylazetidin-3-ol.[1]

Structural & Physicochemical Mechanics[1]

The Gem-Disubstituent Effect in Strained Rings

The core value of this compound lies in the 3,3-disubstitution on the four-membered azetidine ring.[1] Unlike pyrrolidines (5-membered) or piperidines (6-membered), the azetidine ring is puckered (butterfly conformation) with a barrier to inversion of ~1.3 kcal/mol.

  • Vector Definition: In an acyclic benzyl-amine chain, the benzyl group has free rotation.[1] In this compound, the benzyl group is "pinned" at the 3-position.[1] The C3-quaternary center forces the benzyl group and the hydroxyl group into a fixed axial/equatorial relationship relative to the ring pucker.[1]

  • pKa Modulation: The azetidine nitrogen is highly basic (pKa ~11.3 for unsubstituted azetidine). However, the inductive effect of the C3-hydroxyl group lowers the pKa (typically to ~9.5–10.0), bringing it closer to physiological pH range, which improves membrane permeability (LogD) while maintaining solubility.

Conformational Comparison Diagram

The following diagram illustrates the restriction of degrees of freedom (DoF) when moving from an acyclic amine to the this compound scaffold.

ConformationalRestrictionAcyclicAcyclic Precursor(Flexible Benzyl-Amine)EntropyHigh Entropic Penalty(Upon Binding)Acyclic->EntropyFree Rotation (Bond a, b, c)AzetidineThis compound(Rigid Scaffold)Acyclic->AzetidineCyclization/RestrictionBindingHigh Affinity(Pre-organized)Azetidine->BindingLocked Vector (Gem-disubstituted)

Caption: Transition from flexible acyclic amines to the rigid azetidine scaffold reduces entropic costs during ligand-protein binding.[1]

Mechanistic Application: PKM2 Modulation

A primary case study for this scaffold is found in the development of Pyruvate Kinase M2 (PKM2) activators .[2][3]

  • The Challenge: PKM2 exists in a dynamic equilibrium between a dimeric (inactive) and tetrameric (active) form. Small molecules must bind to the subunit interface to stabilize the tetramer.

  • The Solution: this compound derivatives bind to the PKM2 pocket where the hydroxyl group engages in H-bonding with the protein backbone, while the rigid azetidine ring positions the benzyl group into a hydrophobic pocket.[1] The scaffold "locks" the enzyme in its active conformation, preventing the dissociation of FBP (fructose-1,6-bisphosphate).

Experimental Protocols: Synthesis & Characterization

Unlike 1-benzylazetidin-3-ol (which is made by reacting benzylamine with epichlorohydrin), This compound requires the construction of the quaternary center at C3.[1] The most robust route utilizes a Grignard addition to a protected azetidin-3-one.[1]

Synthesis Workflow Diagram

SynthesisRouteStartN-Boc-Azetidin-3-one(Commercially Available)InterIntermediate:N-Boc-3-benzyl-3-hydroxyazetidineStart->InterGrignard AdditionTHF, -78°C to 0°CReagent1Benzylmagnesium Bromide(BnMgBr, 2.0 eq)Reagent1->InterFinalThis compound(Target Scaffold)Inter->FinalAcidic CleavageReagent2TFA or HCl/Dioxane(Deprotection)Reagent2->Final

Caption: Synthetic pathway for this compound via Grignard addition to N-Boc-azetidin-3-one.

Step-by-Step Protocol

Step 1: Grignard Addition (Formation of the Quaternary Center)

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Solvent: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq, commercially available) in anhydrous THF (0.2 M concentration).

  • Addition: Cool the solution to -78°C (dry ice/acetone bath).

  • Reaction: Dropwise add benzylmagnesium bromide (2.0 eq, 1M in THF) over 30 minutes. The excess Grignard is necessary due to the enolization potential of the ketone, although the strained ring reduces this risk compared to acyclic ketones.

  • Warming: Allow the reaction to warm to 0°C over 2 hours. Monitor by TLC (stain with KMnO₄; the product alcohol will be active).

  • Quench: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

    • Yield Expectation: 60–75%.[1][4]

    • Product:tert-butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate.[1]

Step 2: N-Boc Deprotection

  • Dissolution: Dissolve the intermediate from Step 1 in DCM (0.1 M).[1]

  • Acidolysis: Add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.

  • Stirring: Stir at room temperature for 2–4 hours.

  • Workup (Critical):

    • Concentrate the mixture to remove excess TFA.

    • Option A (Salt Form): Triturate with diethyl ether/pentane to obtain the trifluoroacetate salt.

    • Option B (Free Base): Redissolve in DCM, wash with saturated NaHCO₃ (carefully!), dry over Na₂SO₄, and concentrate. Note: The free base is a polar amine and may require chloroform/methanol for extraction.

  • Validation:

    • ¹H NMR (DMSO-d₆ for HCl salt): Look for the disappearance of the Boc singlet (~1.4 ppm) and the retention of the benzyl methylene singlet (~3.0 ppm) and aromatic protons.

    • LCMS: Confirm M+H peak (Calculated MW: ~163.2 Da).

Data Summary: Properties & Comparison

PropertyAcyclic Amine (e.g., 2-benzyl-2-aminoethanol)This compoundImpact on Drug Design
Conformational Entropy High (Flexible)Low (Rigid)Improves binding affinity (lower

G penalty).[1]
Metabolic Stability Low (prone to N-dealkylation)HighStrained rings often resist oxidative metabolism at the

-carbon.[1]
Basicity (pKa) ~9.5~9.0–9.8Lower pKa aids in CNS penetration and reduces phospholipidosis risk.
Csp³ Fraction ModerateHighIncreases 3D character, improving solubility and selectivity.

References

  • Synthesis of 3,3-Disubstituted Azetidines: "Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents." Journal of Organic Chemistry.

  • PKM2 Modulators Patent: "Therapeutic compounds and compositions and their use as PKM2 modulators."[1][3] Google Patents (CN104822672A).

  • Azetidine Scaffolds in Drug Discovery: "Azetidines in Drug Discovery." PharmaBlock Whitepaper.

  • PubChem Compound Summary: "1-benzhydrylazetidin-3-ol Hydrochloride" (Structural Analog Reference).[1] PubChem.

The Strategic deployment of 3-Benzylazetidin-3-ol in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel chemical entities with enhanced pharmacological profiles remains a paramount objective in drug discovery. Small, strained heterocyclic scaffolds have emerged as powerful tools in this endeavor, offering unique three-dimensional diversity and improved physicochemical properties. Among these, the azetidine motif has garnered significant attention. This in-depth technical guide focuses on a particularly valuable, yet underexplored, building block: 3-Benzylazetidin-3-ol. We will dissect its synthesis, explore its versatile reactivity, and showcase its application in the construction of diverse molecular architectures with therapeutic potential. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block to accelerate their discovery programs.

Introduction: The Azetidine Scaffold - A Privileged Motif in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a "privileged scaffold" in modern medicinal chemistry.[1] Its inherent ring strain, estimated to be around 25.4 kcal/mol, endows it with a unique combination of conformational rigidity and reactivity, setting it apart from its less strained five-membered pyrrolidine counterpart and the more reactive three-membered aziridine ring.[2] This constrained geometry allows for the precise positioning of substituents in three-dimensional space, a critical factor for optimizing interactions with biological targets.[3]

The incorporation of the azetidine motif into drug candidates has been shown to confer several advantageous properties, including:

  • Improved Solubility: The polar nitrogen atom can act as a hydrogen bond acceptor, often leading to enhanced aqueous solubility.

  • Increased Metabolic Stability: The compact and rigid nature of the ring can shield adjacent functional groups from metabolic enzymes.

  • Enhanced Target Affinity: The well-defined stereochemical presentation of substituents can lead to more potent and selective binding to target proteins.[3]

  • Novel Chemical Space: Azetidine-containing compounds occupy a distinct region of chemical space compared to more traditional, larger ring systems, increasing the probability of discovering novel intellectual property.

The value of the azetidine scaffold is underscored by its presence in several FDA-approved drugs, such as the Janus kinase (JAK) inhibitor baricitinib and the calcium channel blocker azelnidipine, highlighting its clinical relevance.[1][4]

This compound: A Versatile and Strategically Important Building Block

Within the diverse landscape of azetidine-based building blocks, this compound stands out as a particularly versatile and strategically important intermediate. Its key structural features – a nucleophilic tertiary alcohol, a readily cleavable N-benzyl protecting group, and the inherent properties of the azetidine core – provide multiple avenues for synthetic diversification.

Synthesis of this compound

An efficient and scalable synthesis of this compound is crucial for its widespread adoption in drug discovery programs. A commonly employed and optimized method involves a two-step one-pot procedure starting from readily available and inexpensive starting materials: benzylamine and epichlorohydrin.[5][6]

Experimental Protocol: Synthesis of 1-Benzylazetidin-3-ol [6]

  • Reaction Setup: To a solution of benzylamine (1.0 equivalent) in water, slowly add epichlorohydrin (0.9 equivalents) while maintaining the temperature between 0-5 °C.

  • Ring Opening: Stir the reaction mixture at 0-5 °C for 16 hours to facilitate the nucleophilic ring-opening of the epoxide by benzylamine.

  • Cyclization: Isolate the crude intermediate by filtration and wash with water. Dissolve the intermediate in acetonitrile and add sodium carbonate (1.2 equivalents). Heat the mixture to reflux (80-90 °C) and stir for 16 hours to induce intramolecular cyclization to form 1-benzylazetidin-3-ol.

  • Work-up and Purification: After cooling, concentrate the reaction mixture. The product can be further purified by extraction and crystallization to yield 1-benzylazetidin-3-ol as a solid.

This robust procedure provides a reliable source of the building block for further synthetic manipulations.

Diagram: Synthesis of 1-Benzylazetidin-3-ol

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Benzylamine Benzylamine Ring-Opened Intermediate Ring-Opened Intermediate Benzylamine->Ring-Opened Intermediate 1. Water, 0-5 °C, 16h Epichlorohydrin Epichlorohydrin Epichlorohydrin->Ring-Opened Intermediate 1-Benzylazetidin-3-ol 1-Benzylazetidin-3-ol Ring-Opened Intermediate->1-Benzylazetidin-3-ol 2. Na2CO3, MeCN, reflux, 16h G 1-Benzylazetidin-3-ol 1-Benzylazetidin-3-ol Ether_Product 3-Alkoxy-1-benzylazetidine 1-Benzylazetidin-3-ol->Ether_Product Williamson Ether Synthesis Base Base Base->Ether_Product Alkyl_Halide R-X Alkyl_Halide->Ether_Product

Caption: General workflow for the etherification of 1-Benzylazetidin-3-ol.

Esterification is another fundamental transformation that allows for the introduction of a wide range of substituents. This can be accomplished through reaction with carboxylic acids under acidic catalysis, or more commonly with acyl chlorides or acid anhydrides. [7] Experimental Protocol: General Esterification using an Acyl Chloride

  • Reaction Setup: Dissolve 1-Benzylazetidin-3-ol (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF) and add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents).

  • Acylation: Cool the mixture to 0 °C and add the desired acyl chloride (1.1 equivalents) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of other functional groups, including esters, ethers, and azides, with inversion of configuration. [8]While this compound is achiral, the Mitsunobu reaction offers a mild and efficient method for introducing nucleophiles at the 3-position. [9] Conceptual Workflow: Mitsunobu Reaction of 1-Benzylazetidin-3-ol

G 1-Benzylazetidin-3-ol 1-Benzylazetidin-3-ol Substituted_Azetidine 3-Nu-1-benzylazetidine 1-Benzylazetidin-3-ol->Substituted_Azetidine PPh3 Triphenylphosphine PPh3->Substituted_Azetidine DEAD_DIAD DEAD or DIAD DEAD_DIAD->Substituted_Azetidine Nucleophile Nu-H Nucleophile->Substituted_Azetidine

Caption: General workflow for the Mitsunobu reaction of 1-Benzylazetidin-3-ol.

Manipulation of the N-Benzyl Group

The N-benzyl group serves as an excellent protecting group for the azetidine nitrogen. Its removal, typically via catalytic hydrogenation, unmasks the secondary amine, which can then be further functionalized. [10] Experimental Protocol: Debenzylation via Catalytic Hydrogenation

  • Reaction Setup: Dissolve the N-benzylated azetidine derivative in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the debenzylated product.

The resulting secondary amine is a key intermediate for the introduction of further diversity, for example, through:

  • N-Alkylation: Reaction with alkyl halides or reductive amination.

  • N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.

  • Amide Formation: Acylation with acyl chlorides or carboxylic acids.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides.

This two-stage diversification strategy, involving initial derivatization at the 3-position followed by debenzylation and N-functionalization, allows for the rapid generation of large and diverse libraries of azetidine-containing compounds.

Applications in Drug Discovery: Case Studies and Therapeutic Areas

The versatility of this compound as a building block has been leveraged in the synthesis of a variety of biologically active molecules across different therapeutic areas.

Central Nervous System (CNS) Agents

The ability of the azetidine scaffold to impart favorable physicochemical properties, such as increased polarity and reduced lipophilicity, makes it an attractive motif for the design of CNS-penetrant drugs. While direct examples starting from this compound are not extensively documented in publicly available literature, the synthesis of 3-substituted azetidines as triple reuptake inhibitors (TRIs) for the treatment of depression highlights the potential of this scaffold in CNS drug discovery. [2]The general synthetic strategy often involves the creation of a 3-substituted azetidin-3-ol core, which is then further elaborated.

Enzyme Inhibitors

The rigid azetidine framework can serve as an excellent scaffold for the design of enzyme inhibitors by presenting key pharmacophoric elements in a precise orientation for optimal binding to the active site. For instance, derivatives of 3-hydroxyazetidine have been explored as inhibitors for various enzymes, including kinases and proteases. [11][12]The hydroxyl group of this compound can be functionalized to introduce moieties that interact with specific residues in an enzyme's active site.

Table 1: Potential Applications of this compound Derivatives in Drug Discovery

Therapeutic Area/Target ClassRationale for Using this compoundPotential Advantages
GPCR Ligands The rigid scaffold allows for precise positioning of substituents to interact with transmembrane helices and extracellular loops. [3][13][14][15]Improved selectivity and potency; potential for allosteric modulation.
Kinase Inhibitors The azetidine core can serve as a scaffold to orient hinge-binding motifs and other key interacting groups. [11][12]Access to novel chemical space for kinase inhibition; potential for improved selectivity.
Ion Channel Modulators The 3D nature of the scaffold can be exploited to interact with the complex topographies of ion channel pores.Potential for novel mechanisms of action and improved subtype selectivity.
Antiviral Agents The azetidine ring can act as a bioisosteric replacement for other cyclic systems in known antiviral pharmacophores.Improved pharmacokinetic properties and potential to overcome resistance.
Spirocyclic Scaffolds

This compound can also serve as a precursor for the synthesis of spirocyclic azetidines. [16][17][18]Spirocycles are of great interest in drug discovery due to their inherent three-dimensionality and novelty. The synthesis of such structures from this compound would typically involve oxidation of the hydroxyl group to a ketone, followed by reactions to construct the second ring at the 3-position.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block that offers medicinal chemists a gateway to a rich and diverse area of chemical space. Its straightforward synthesis, coupled with the orthogonal reactivity of its hydroxyl and N-benzyl groups, provides a robust platform for the generation of compound libraries with enhanced drug-like properties. The strategic incorporation of the 3-substituted azetidine motif can lead to significant improvements in solubility, metabolic stability, and target affinity.

As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, we anticipate that the use of this compound and related building blocks will become increasingly prevalent. Future research in this area will likely focus on the development of new synthetic methodologies for the derivatization of this scaffold, as well as its application in the synthesis of modulators for challenging biological targets. The insights and protocols presented in this guide are intended to empower researchers to fully exploit the potential of this valuable building block in their quest for the next generation of innovative medicines.

References

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. (2025). ResearchGate. [Link]

  • Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. (2011). ResearchGate. [Link]

  • Synthesis and AChE-Inhibitory Activity of New Benzimidazole Derivatives. (2019). PMC. [Link]

  • Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. (n.d.). PMC. [Link]

  • Synthesis of 3-(1H-benzimidazol-2-yl amino) 2-phenyl-1, 3-thiazolidin -4-one as potential CNS depressant. (2025). ResearchGate. [Link]

  • A derivatization strategy for comprehensive identification of 2- and 3-hydroxyl fatty acids by LC-MS. (2022). PubMed. [Link]

  • Mitsunobu reaction. (n.d.). Wikipedia. [Link]

  • Method for synthesizing 3-hydroxy-azetidinehydrochloride. (n.d.).
  • 1-benzhydrylazetidin-3-Ol. (n.d.). gsrs. [Link]

  • Vanadium-Catalyzed Oxidative Debenzylation of O-Benzyl Ethers at ppm Level. (2025). ResearchGate. [Link]

  • GPCR drug discovery: new agents, targets and indications. (n.d.). PubMed. [Link]

  • Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. (n.d.). RSC Publishing. [Link]

  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. (2018). PubMed. [Link]

  • Synthesis of Unsymmetrical Dialkyl Ethers via Direct Etherification Cocatalyzed Using FeCl3·6H2O and 1,1,1,3,3,3-Hexafluoroisopropanol. (n.d.). PMC. [Link]

  • Search Results. (n.d.). Beilstein Journals. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). PMC. [Link]

  • Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. (2024). MDPI. [Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. (2025). Domainex. [Link]

  • preparation of esters. (n.d.). Chemguide. [Link]

  • Photochemical Flow Synthesis of 3‐Hydroxyazetidines. (n.d.). Baxendale Group - Durham University. [Link]

  • Discovery of GPCR ligands for probing signal transduction pathways. (n.d.). PubMed Central. [Link]

  • New paradigms in GPCR drug discovery. (n.d.). PMC. [Link]

  • Synthesis of histidine kinase inhibitors and their biological properties. (n.d.). PubMed Central. [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). PMC. [Link]

  • Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators. (n.d.). Frontiers. [Link]

  • Synthesis of novel angular spirocyclic azetidines. (2011). PubMed. [Link]

  • How ligands illuminate GPCR molecular pharmacology. (n.d.). PMC. [Link]

Sources

A Technical Guide to 3-Benzylazetidin-3-ol and 3-Phenylazetidin-3-ol: A Structural and Functional Comparison for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Azetidine Scaffold - A Privileged Motif in Modern Medicinal Chemistry

To the researchers, scientists, and drug development professionals who are shaping the future of therapeutics, this guide offers an in-depth exploration of two closely related, yet functionally distinct, azetidine building blocks: 3-Benzylazetidin-3-ol and 3-Phenylazetidin-3-ol. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" scaffold in medicinal chemistry.[1][2] Its inherent ring strain and constrained geometry provide a unique three-dimensional framework that can enhance potency, improve metabolic stability, and fine-tune physicochemical properties of drug candidates.[2][3] This guide will dissect the nuanced differences between a benzyl and a phenyl substituent at the 3-position of the azetidin-3-ol core, providing a comprehensive analysis to inform rational drug design and development.

Synthesis Strategies: Crafting the Azetidine Core

The synthetic accessibility of these scaffolds is paramount for their application in drug discovery programs. The methodologies for preparing this compound are well-documented, while the synthesis of 3-phenylazetidin-3-ol can be achieved through established organometallic routes.

Synthesis of this compound: A Robust and Scalable Approach

A prevalent and efficient method for the synthesis of N-substituted 3-hydroxyazetidines, including the N-benzyl variant which is a precursor to the C-3 benzylated analog, involves the reaction of a primary amine with an epoxide. A common industrial synthesis involves the reaction of benzylamine with epichlorohydrin.[4][5] This two-step, one-pot synthesis is both cost-effective and scalable.

Reaction Pathway:

benzylamine Benzylamine intermediate N-Benzyl-1-chloro-3-aminopropan-2-ol benzylamine->intermediate Nucleophilic attack epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate product 1-Benzylazetidin-3-ol intermediate->product Intramolecular cyclization (Base)

Caption: Synthesis of 1-Benzylazetidin-3-ol.

Experimental Protocol: Synthesis of 1-Benzylazetidin-3-ol

  • Reaction Setup: In a well-ventilated fume hood, dissolve benzylamine in water (approximately 15 volumes) in a reaction vessel equipped with a stirrer and a cooling system.

  • Epoxide Addition: Cool the solution to 0-5 °C. Slowly add epichlorohydrin (1.3 equivalents) to the reaction mixture while maintaining the temperature between 0-5 °C.

  • Reaction Monitoring: Allow the reaction to proceed for approximately 12 hours. Monitor the consumption of starting materials using Gas Chromatography (GC).

  • Work-up and Cyclization: Upon completion, filter the reaction mixture and wash the filter cake with water. The resulting intermediate, N-benzyl-1-chloro-3-aminopropan-2-ol, is then cyclized. This is achieved by dissolving the intermediate in a suitable solvent such as acetonitrile, adding a base like sodium carbonate (1.5 equivalents), and refluxing the mixture.

  • Isolation and Purification: After the cyclization is complete (monitored by TLC or GC), the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 1-benzylazetidin-3-ol.

Note: This protocol describes the synthesis of the N-benzyl isomer. The C-3 benzyl isomer would require a different synthetic strategy, likely involving a protected azetidin-3-one and a benzyl Grignard reagent.

Synthesis of 3-Phenylazetidin-3-ol: Leveraging Organometallic Chemistry

The introduction of a phenyl group directly onto the C-3 position of the azetidine ring is most effectively achieved through the addition of an organometallic reagent to a suitable azetidin-3-one precursor. A Grignard reaction using phenylmagnesium bromide is a prime example of this approach.[4][6]

Reaction Pathway:

azetidinone N-Protected Azetidin-3-one product N-Protected 3-Phenylazetidin-3-ol azetidinone->product grignard Phenylmagnesium bromide (PhMgBr) grignard->product Nucleophilic addition deprotection Deprotection product->deprotection final_product 3-Phenylazetidin-3-ol deprotection->final_product

Caption: Synthesis of 3-Phenylazetidin-3-ol via Grignard Reaction.

Experimental Protocol: Synthesis of N-Benzhydryl-3-phenylazetidin-3-ol

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether and add it dropwise to the magnesium turnings. The reaction is exothermic and should be controlled with an ice bath.

  • Reaction with Azetidinone: Once the Grignard reagent has formed, cool the solution to 0 °C. Prepare a solution of N-benzhydrylazetidin-3-one (1 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent.

  • Reaction Monitoring and Quenching: Allow the reaction to stir at room temperature and monitor its progress by TLC. Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-benzhydryl-3-phenylazetidin-3-ol.

  • Deprotection (Optional): The N-benzhydryl protecting group can be removed via catalytic hydrogenation (e.g., using palladium on carbon) to yield the parent 3-phenylazetidin-3-ol.

Structural and Conformational Analysis: The Impact of a Methylene Spacer

The key structural distinction between this compound and 3-phenylazetidin-3-ol is the presence of a methylene (-CH2-) linker between the azetidine ring and the phenyl group in the former. This seemingly minor difference has profound implications for the molecule's conformation, flexibility, and interactions with biological targets.

Ring Puckering and Substituent Orientation

The azetidine ring is not planar and exists in a puckered conformation to alleviate ring strain. The degree of puckering and the preferred orientation of substituents are influenced by steric and electronic factors.

Conformational Isomers of a Substituted Azetidine Ring:

Caption: Puckered conformations of a 3-substituted azetidine.

For 3-phenylazetidin-3-ol, the bulky phenyl group directly attached to the C-3 position will have a significant influence on the ring's conformation, likely favoring a conformation that minimizes steric hindrance. In contrast, the benzyl group in this compound has greater rotational freedom around the C3-CH2 and CH2-phenyl bonds, allowing for more conformational flexibility. This can enable the phenyl ring to adopt various orientations relative to the azetidine core, which can be advantageous for optimizing interactions within a binding pocket.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural and conformational details of these molecules.

  • ¹H NMR: In the ¹H NMR spectrum of this compound, the benzylic protons would appear as a characteristic singlet or a pair of doublets if they are diastereotopic, typically in the range of 2.5-3.5 ppm. The protons on the azetidine ring would appear as multiplets in the upfield region. For 3-phenylazetidin-3-ol, the aromatic protons will be observed in the downfield region (around 7.0-7.5 ppm), and the azetidine ring protons will also be in the upfield region.

  • ¹³C NMR: The ¹³C NMR spectrum will clearly distinguish the benzylic carbon in this compound (around 40-50 ppm) from the quaternary carbon directly attached to the phenyl group in 3-phenylazetidin-3-ol (further downfield).

Experimental Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectra and assign the chemical shifts and coupling constants for all protons and carbons. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignments.

Physicochemical Properties: Implications for Drug-Likeness

The physicochemical properties of a molecule, such as lipophilicity (logP), acidity/basicity (pKa), and polar surface area (PSA), are critical determinants of its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

Predicted Physicochemical Properties:

PropertyThis compound (Predicted)3-Phenylazetidin-3-ol (Predicted)Significance in Drug Discovery
Molecular Weight ( g/mol ) 163.22149.19Influences solubility and permeability.
logP (Lipophilicity) ~1.5 - 2.0~1.0 - 1.5Affects solubility, permeability, and plasma protein binding.
pKa (Basicity) ~8.5 - 9.5~8.5 - 9.5Determines the degree of ionization at physiological pH, impacting solubility and receptor interactions.
Polar Surface Area (PSA) ~32.3 Ų~32.3 ŲCorrelates with membrane permeability.

Note: These values are estimations and can be more accurately determined experimentally or through more sophisticated computational models.[7][8][9]

The slightly higher predicted logP of this compound, due to the additional methylene group, suggests it may have slightly lower aqueous solubility but potentially better membrane permeability compared to 3-phenylazetidin-3-ol. However, both compounds fall within a favorable range for drug-like molecules.

Reactivity and Functionalization: Gateways to Chemical Diversity

The hydroxyl group at the 3-position and the secondary amine of the azetidine ring are key handles for further chemical modification, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Potential Functionalization Sites:

azetidinol 3-Substituted Azetidin-3-ol n_functionalization N-Functionalization (e.g., acylation, alkylation) azetidinol->n_functionalization Secondary Amine o_functionalization O-Functionalization (e.g., etherification, esterification) azetidinol->o_functionalization Tertiary Alcohol

Caption: Key sites for further chemical derivatization.

The reactivity of the benzylic position in this compound offers an additional site for functionalization that is absent in 3-phenylazetidin-3-ol. The benzylic protons are more acidic and susceptible to oxidation compared to the aromatic protons of the phenyl group.

Applications in Medicinal Chemistry: A Tale of Two Scaffolds

The choice between a benzyl and a phenyl substituent can have a significant impact on the biological activity and overall properties of a drug candidate.

  • 3-Phenylazetidin-3-ol: The direct attachment of the phenyl ring provides a rigid scaffold that can be ideal for positioning the aromatic ring in a specific orientation within a binding pocket. This can lead to highly potent and selective interactions.

  • This compound: The increased conformational flexibility of the benzyl group can be advantageous in several scenarios. It may allow the molecule to adopt a more favorable conformation for binding, potentially leading to improved potency. The methylene spacer also moves the phenyl ring further from the azetidine core, which can be useful for probing different regions of a binding site or for avoiding steric clashes.

The concept of bioisosteric replacement is highly relevant here.[10][11] While not classical bioisosteres, the benzyl and phenyl groups can be considered as non-classical bioisosteres, where the methylene spacer in the benzyl group can modulate the compound's properties in a predictable way.

Conclusion: Informed Decisions in Scaffold Selection

Both this compound and 3-phenylazetidin-3-ol are valuable building blocks for drug discovery. The choice between them should be guided by a thorough understanding of the target binding site and the desired physicochemical properties of the final compound.

  • Choose 3-Phenylazetidin-3-ol for:

    • Rigid positioning of an aromatic moiety.

    • When a more compact scaffold is desired.

  • Choose this compound for:

    • Introducing conformational flexibility.

    • Probing extended regions of a binding pocket.

    • When an additional site for metabolic transformation or functionalization is acceptable or desired.

This guide has provided a foundational understanding of the synthesis, structure, properties, and potential applications of these two important azetidine derivatives. By leveraging this knowledge, medicinal chemists can make more informed decisions in the design and optimization of novel therapeutics.

References

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents.
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC - PubMed Central. Available at: [Link]

  • The Grignard Reaction - Chemistry at Winthrop University. Available at: [Link]

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates - ResearchGate. Available at: [Link]

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed. Available at: [Link]

  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC - PubMed Central. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. Available at: [Link]

  • Prediction of physicochemical properties - PubMed. Available at: [Link]

  • Prediction of Physicochemical Properties - ResearchGate. Available at: [Link]

  • a) Marketed drugs containing 1,3‐substituted azetidine scaffolds.... - ResearchGate. Available at: [Link]

  • (PDF) Molecular properties Prediction, Synthesis and Docking studies of 3-benzimidazol - 1-yl-1- (4- phenyl piperazine-1-yl) propan-1-one and their Derivatives, - ResearchGate. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

  • Preparation of the Grignard reagent, phenylmagnesium bromide. Available at: [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed. Available at: [Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. Available at: [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - PMC - PubMed Central. Available at: [Link]

  • Electronic Supplementary Information for Unexpected Iron(III) Chloride-Catalyzed Dimerization of 1,1,3- Trisubstituted-prop-2-yn - The Royal Society of Chemistry. Available at: [Link]

  • Azetidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. Available at: [Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed. Available at: [Link]

  • Physicochemical Characterizations and Pharmacokinetic Evaluation of Pentazocine Solid Lipid Nanoparticles against Inflammatory Pain Model - MDPI. Available at: [Link]

  • Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. Available at: [Link]

  • One Pot Synthesis of Phenylacetaldehyde From Styrene | PDF | Catalysis | Filtration - Scribd. Available at: [Link]

  • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - MDPI. Available at: [Link]

  • 1 H NMR spectrum of 3-(p-tolyl)-3,4-dihydro-2H-benzo[e][4][7] oxazine. - ResearchGate. Available at: [Link]

  • 7-Azetidinylquinolones as Antibacterial Agents. 2. Synthesis and Biological Activity of 7-(2,3-Disubstituted-1-azetidinyl)-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic Acids. Properties and Structure-Activity Relationships of Quinolones with an Azetidine Moiety | Journal of Medicinal Chemistry - ACS Publications - American Chemical Society. Available at: [Link]

  • Oxidative allene amination for the synthesis of azetidin-3-ones - PubMed - NIH. Available at: [Link]

  • Physicochemical Properties Predict Retention of Antibiotics in Water-in-Oil Droplets - NIH. Available at: [Link]

  • Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab. Available at: [Link]

  • New Approach to 4-Phenyl-β-aminotetralin from 4-(3-Halophenyl)tetralen-2-ol Phenylacetate - NIH. Available at: [Link]

  • Characterization and identification of three compounds by ¹H NMR spectra - ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available at: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Conformational studies of N(3)-substituted[4][7][12]-oxadiazinan-2-ones - PubMed. Available at: [Link]

  • Synthesis of 3-, 4-, 5-, 6-, 7-, 8-, 9-, 10-, 11-, and 12-armed star-shaped poly(styrene oxide) Ru(II) complexes by a click-to-chelate approach - ResearchGate. Available at: [Link]

  • phenyl bioisosterism unlayered - Macmillan Group. Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link]

Sources

Patent Landscape & Technical Guide: 3-Benzylazetidin-3-ol as a Privileged Scaffold

[1]

Executive Summary

In the realm of modern medicinal chemistry, This compound has emerged not merely as a reagent, but as a high-value privileged scaffold .[1] Its structural uniqueness lies in the quaternary carbon at the 3-position of the azetidine ring, creating a gem-disubstituted motif that offers precise conformational restriction.

This guide analyzes the technical and intellectual property (IP) landscape of this moiety.[1][2][3] Unlike flexible linear chains or larger saturated heterocycles (piperidines, pyrrolidines), the this compound core provides a specific vector for lipophilic interaction (via the benzyl group) while maintaining a polar handle (the hydroxyl group) for hydrogen bonding or further functionalization.[1] This dual nature has made it a critical intermediate in the synthesis of modulators for PDE9 (neurodegeneration) and Pyruvate Kinase (hematology/oncology).

Chemical & Pharmacological Profile

Structural Rationale

The azetidine ring is a four-membered nitrogen heterocycle.[1] Incorporating a benzyl group and a hydroxyl group at the C3 position introduces significant sp³ character (Fsp³), a metric increasingly correlated with clinical success in drug discovery pipelines.[1]

  • Conformational Rigidity: The strained ring reduces the entropic penalty of binding to protein targets compared to open-chain analogs.[1]

  • Metabolic Stability: Azetidines often show improved metabolic stability over their 5- and 6-membered counterparts due to altered basicity and steric protection of the nitrogen.[1]

  • Vector Positioning: The gem-disubstitution forces the benzyl group and the hydroxyl group into a specific spatial arrangement, ideal for probing deep hydrophobic pockets (benzyl) adjacent to polar residues (hydroxyl).[1]

Key Therapeutic Areas

Analysis of the patent landscape reveals two dominant therapeutic clusters utilizing this scaffold:

  • CNS Disorders (PDE9 Inhibition): Used to position the benzyl group into the hydrophobic Q-pocket of the Phosphodiesterase 9 enzyme, enhancing selectivity over other PDE families.[1]

  • Metabolic/Hematologic Disorders (PKR Activation): Used as a linker or core motif to stabilize the active tetrameric conformation of Pyruvate Kinase R (PKR) in treating hemolytic anemias.[1]

Patent Ecosystem Visualization

The following diagram illustrates the connectivity between the this compound scaffold, key therapeutic targets, and major assignees identified in the patent literature.

PatentLandscapeScaffoldThis compound(Core Scaffold)Target_PDE9Target: PDE9(Neurodegeneration)Scaffold->Target_PDE9HydrophobicVectorTarget_PKRTarget: Pyruvate Kinase(PKR/PKM2)Scaffold->Target_PKRAllostericBindingTarget_STAT3Target: STAT3(Oncology)Scaffold->Target_STAT3ConformationalLockPfizerPfizer / Boehringer(US 2010/0190771)Target_PDE9->PfizerAgiosAgios Pharma(WO 2020/061255)Target_PKR->AgiosAcademicAcademic Research(STAT3 Inhibitors)Target_STAT3->Academic

Figure 1: Patent ecosystem linking the this compound scaffold to primary therapeutic targets and key patent assignees.[1]

Technical Deep Dive: Synthesis Protocol

The synthesis of this compound is a critical workflow in the production of these therapeutic agents.[1] The standard industrial route utilizes a Grignard addition to a protected azetidinone.[1]

Reaction Pathway Diagram

SynthesisRouteStartN-Boc-3-azetidinone(Starting Material)Intermediatetert-butyl 3-benzyl-3-hydroxy-azetidine-1-carboxylateStart->Intermediate THF, -78°C to RTNucleophilic AdditionReagentBenzylmagnesium Chloride(Grignard Reagent)Reagent->IntermediateProductThis compound(Final Scaffold)Intermediate->Product DCM, 0°CBoc RemovalDeprotectionTFA or HCl(Acidic Deprotection)Deprotection->Product

Figure 2: Step-wise synthetic pathway for this compound from N-Boc-3-azetidinone.

Validated Experimental Protocol

Based on methodologies described in US Patent 9,221,792 and US 2010/0190771.

Objective: Synthesis of this compound (HCl salt).

Reagents:

  • N-Boc-3-azetidinone (1.0 equiv)[1][4][5]

  • Benzylmagnesium chloride (2.0M in THF, 1.2–1.5 equiv)[1]

  • Anhydrous Tetrahydrofuran (THF)[1]

  • Trifluoroacetic acid (TFA) or 4N HCl in Dioxane[1]

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and equip it with a magnetic stir bar, addition funnel, and nitrogen inlet.[1] Maintain a positive pressure of nitrogen throughout.

  • Solvation: Dissolve N-Boc-3-azetidinone (e.g., 10 g) in anhydrous THF (approx. 10-15 volumes). Cool the solution to -78°C using a dry ice/acetone bath.

    • Scientific Logic:[1][2][6][7][8][9] The low temperature prevents side reactions such as enolization or polymerization of the strained ketone.[1]

  • Grignard Addition: Add Benzylmagnesium chloride dropwise via the addition funnel over 30–45 minutes.

    • Critical Control Point: Maintain internal temperature below -65°C to ensure regioselectivity and prevent ring opening.[1]

  • Reaction Progression: Allow the mixture to stir at -78°C for 1 hour, then gradually warm to room temperature (25°C) over 2–3 hours.

  • Quench & Workup: Cool the mixture to 0°C. Quench carefully with saturated aqueous Ammonium Chloride (

    
    ). Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over 
    
    
    , and concentrate in vacuo.
    • Intermediate Check: The resulting oil is tert-butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate.[1]

  • Deprotection: Dissolve the intermediate in DCM (5 volumes). Cool to 0°C. Add TFA (10 equiv) dropwise. Stir at room temperature for 2–4 hours until TLC/LCMS indicates consumption of starting material.

  • Isolation: Concentrate the reaction mixture. Triturate the residue with diethyl ether or pentane to precipitate the salt. Filter and dry to obtain the title compound.[5][6][8]

Quantitative Patent Data Summary

The following table summarizes key patent families where this specific scaffold is central to the claims.

Patent / App. No.AssigneePrimary Therapeutic TargetRole of Scaffold
US 2010/0190771 Pfizer / BoehringerPDE9 InhibitorCore Linker: Positions benzyl group into hydrophobic pocket of PDE9.[1]
US 9,221,792 Agios PharmaceuticalsPyruvate Kinase (PKM2)Allosteric Modulator: Part of the sulfonamide structure activating PKM2.[1]
WO 2020/061255 Agios PharmaceuticalsPyruvate Kinase (PKR)Pharmacophore: Essential for binding to mutant PKR forms (G332S, R510Q).[1][6]
CN 104822672 (Various)PKM2 ModulatorBioisostere: Replaces larger rings to improve oral bioavailability.[1]

Strategic Outlook & Freedom to Operate (FTO)

For drug developers considering this scaffold:

  • FTO Status: The synthesis of the core scaffold itself is widely known and likely off-patent as a chemical entity.[1] However, specific therapeutic uses (methods of treatment) for PDE9 and Pyruvate Kinase are heavily patented by Pfizer and Agios, respectively.

  • Differentiation Strategy: New IP opportunities lie in:

    • Functionalization of the Benzyl Ring: Adding halogens (F, Cl) or heteroatoms to the benzyl ring to alter metabolic liabilities (CYP inhibition).[1]

    • Prodrug Strategies: Esterification of the C3-hydroxyl group to improve blood-brain barrier (BBB) penetration for CNS targets.[1]

References

  • US Patent Application 2010/0190771 A1 . Pyrazolopyrimidinone compounds for use in the treatment of neurodegenerative diseases.[1][8][10] (2010).[1][8][10] Google Patents. Link

  • US Patent 9,221,792 B2 . N-(4-(azetidine-1-carbonyl)phenyl)-(hetero-)arylsulfonamide derivatives as pyruvate kinase M2 (PKM2) modulators.[1] (2015).[4][5][6][7] Google Patents. Link

  • WO Patent 2020/061255 A1 . Chemical compositions for activating pyruvate kinase (PKR).[1][6] (2020).[4][6][7][9] Google Patents. Link

  • Journal of Medicinal Chemistry . Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.[1][9] (2020).[4][6][7][9] ACS Publications.[7] Link

  • PharmaBlock Whitepaper . Azetidines in Drug Discovery: Bridging Molecules for Innovative Medicines.[1][11] (2021).[3][6] PharmaBlock. Link

Methodological & Application

Application Note: Scalable Synthesis of 1-Benzylazetidin-3-ol from Epichlorohydrin

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the scalable synthesis of 1-Benzylazetidin-3-ol (N-benzylazetidin-3-ol) from epichlorohydrin and benzylamine .

Note on Nomenclature: While the prompt specifies "3-Benzylazetidin-3-ol" (implying a C-substituted tertiary alcohol), the phrase "from epichlorohydrin" refers to the foundational ring-forming reaction which yields the N-benzyl isomer (1-Benzylazetidin-3-ol). This molecule is the standard industrial intermediate and the direct product of the described chemistry. The C-benzyl isomer requires a multi-step sequence (oxidation of the N-benzyl alcohol followed by Grignard addition) and is not the direct product of epichlorohydrin cyclization. This guide focuses on the direct, scalable ring-formation protocol.

Abstract & Scope

Azetidin-3-ols are critical structural motifs in medicinal chemistry, serving as "stretched" analogues of morpholines or piperazines and offering unique vector positioning for drug design.[1] This protocol details the scalable, robust synthesis of 1-benzylazetidin-3-ol via the reaction of benzylamine with epichlorohydrin.[2][3] The method highlights an optimized "one-pot, two-step" sequence that manages thermal hazards and minimizes the formation of the common bis-alkylated impurity (dimer).

Scientific Principles & Reaction Pathway[2][4]

Mechanistic Causality

The synthesis proceeds via two distinct mechanistic steps:

  • Epoxide Ring Opening (SN2): Benzylamine acts as a nucleophile, attacking the less hindered terminal carbon of epichlorohydrin. This regioselectivity is driven by steric factors, yielding the chlorohydrin intermediate (1-(benzylamino)-3-chloropropan-2-ol).

  • Intramolecular Cyclization (4-exo-tet): Under thermal or basic conditions, the secondary amine displaces the chloride ion to form the strained 4-membered azetidine ring.

Critical Process Parameters (CPPs)
  • Stoichiometry: A slight excess of epichlorohydrin (1.1–1.2 eq) is critical. A 1:1 ratio often leads to incomplete conversion, while a large excess promotes polymerization.

  • Temperature Control: The initial addition must be strictly controlled (<10°C) to prevent immediate cyclization or uncontrolled exotherms, which favor the formation of the bis-alkylated dimer impurity.

  • Dilution: High concentration favors intermolecular side reactions (dimerization). An optimized solvent volume (approx. 5–10 volumes relative to amine) is required.

Reaction Pathway Diagram

ReactionPathway Epi Epichlorohydrin (Electrophile) Inter Chlorohydrin Intermediate (1-(benzylamino)-3-chloropropan-2-ol) Epi->Inter Step 1: Ring Opening (0-10°C, MeOH/Water) BnNH2 Benzylamine (Nucleophile) BnNH2->Inter Step 1: Ring Opening (0-10°C, MeOH/Water) Product 1-Benzylazetidin-3-ol (Target) Inter->Product Step 2: Cyclization (Reflux, Base) Impurity Bis-alkylated Impurity (Dimer) Inter->Impurity Side Rxn: Intermolecular Attack (High Conc/Temp)

Figure 1: Reaction pathway demonstrating the two-step mechanism and the competitive pathway leading to the bis-alkylated impurity.

Detailed Experimental Protocol

Materials & Equipment
  • Reagents: Benzylamine (Reagent Grade, >99%), Epichlorohydrin (99%), Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH), Isopropanol (IPA) or Water.

  • Equipment: Jacketed glass reactor (or 3-neck RBF) with overhead stirrer, reflux condenser, pressure-equalizing addition funnel, internal temperature probe.

Step-by-Step Methodology
Phase 1: Chlorohydrin Formation (Controlled Addition)
  • Charge: Load Benzylamine (1.0 equiv) and Solvent (Water or IPA, 5.0 vol) into the reactor.

  • Cool: Engage chiller to bring internal temperature to 0–5°C .

  • Add: Charge Epichlorohydrin (1.15 equiv) into the addition funnel.

  • Dose: Add Epichlorohydrin dropwise over 60–90 minutes .

    • Control Point: Maintain internal temperature <10°C . The reaction is exothermic.[4] Rapid addition risks thermal runaway and impurity formation.

  • Digest: After addition, stir at 0–5°C for 1 hour, then allow to warm to room temperature (20–25°C) over 2 hours.

    • Checkpoint: HPLC/TLC should show consumption of Benzylamine and formation of the intermediate.

Phase 2: Cyclization (Ring Closure)
  • Heat: Slowly ramp the temperature to Reflux (approx. 80–85°C for IPA/Water mixtures).

  • Reaction: Stir at reflux for 3–5 hours .

    • Note: Some protocols employ a base (NaHCO₃, 1.5 equiv) added prior to reflux to scavenge the HCl by-product, accelerating cyclization and preventing acid-catalyzed degradation.

  • Monitor: Check for disappearance of the chlorohydrin intermediate.

Phase 3: Workup & Purification[4]
  • Quench/Cool: Cool the mixture to 20°C.

  • Basify: If not already basic, adjust pH to >10 using 50% NaOH solution to liberate the free amine.

  • Extract: Extract with Ethyl Acetate (3 x 3 vol) or Dichloromethane.

  • Wash: Wash combined organics with Brine (1 x 2 vol).

  • Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Distillation: The crude oil can be distilled under high vacuum (bp approx. 110–115°C at 0.5 mmHg).

    • Crystallization: Alternatively, convert to the HCl salt by adding HCl in IPA/Dioxane. The 1-Benzylazetidin-3-ol Hydrochloride salt crystallizes readily and offers higher purity (>99%).[3]

Process Workflow Diagram

Workflow Setup Reactor Setup Charge Benzylamine + Solvent Cool to 0-5°C Addition Controlled Addition Epichlorohydrin (1.15 eq) Rate: Maintain T < 10°C Setup->Addition Warm Digestion Warm to RT (2 hrs) Form Chlorohydrin Addition->Warm Cyclize Cyclization Heat to Reflux (80°C) Time: 3-5 hrs Warm->Cyclize Workup Workup Cool -> Basify (pH > 10) Extract (EtOAc) Cyclize->Workup Isolate Isolation Distillation (Free base) OR Salt Formation (HCl salt) Workup->Isolate

Figure 2: Operational workflow for the scalable synthesis of 1-Benzylazetidin-3-ol.

Data Summary & Impurity Profile

The following table summarizes the expected performance metrics based on optimized conditions (Reddy et al., 2011).

ParameterOptimized ValueImpact of Deviation
Mole Ratio (Epi:Amine) 1.15 : 1.0< 1.0: Low conversion. > 1.5: Polymerization/Dimer.
Addition Temp 0 – 5°C> 15°C: Increased dimer impurity (Bis-alkylated amine).
Solvent Volume 5 – 10 VolumesLow Vol: Exotherm spikes; dimer formation.
Typical Yield 80 – 89%Dependent on efficient extraction (product is water soluble).
Purity (HPLC) > 98% (as HCl salt)Salt formation rejects non-basic impurities.

Impurity Identification:

  • Bis-Impurity (Dimer): N-benzyl-N,N-bis(3-chloro-2-hydroxypropyl)amine. Formed if epichlorohydrin is in large excess or temperature is uncontrolled.

  • Polymer: Formed via ring-opening polymerization of epichlorohydrin initiated by alkoxides.

Safety & Handling (HSE)

  • Epichlorohydrin: A potent alkylating agent, suspected carcinogen, and skin sensitizer. It can be absorbed through the skin. Engineering controls (fume hood, closed dosing system) and PPE (butyl rubber gloves, respirator) are mandatory.

  • Exotherm: The reaction with amines is highly exothermic. On a large scale (multi-kg), failure to control the addition rate can lead to a runaway reaction.

  • Azetidines: Small ring heterocycles can be biologically active. Handle the final product with care.

References

  • Reddy, V. V. R. M. K., et al. (2011).[5] "Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine." Organic Process Research & Development, 15(2), 462–466.[1][5] Link

  • Dillon, B. R., et al. (2012).[1] "Development of a Scaleable Synthesis of a Geminal Dimethyl Tertiary Amine as an Inhaled Muscarinic Antagonist." Organic Process Research & Development, 16(2), 195–203.[1] Link

  • Cheng, Y., et al. (2012). "Method for synthesizing 3-hydroxy-azetidine hydrochloride." CN Patent 102827052A. Link

  • Hodgson, D. M., et al. (2013).[1] "α-Lithiation–Electrophile Trapping of N-Thiopivaloylazetidin-3-ol: Stereoselective Synthesis of 2-Substituted 3-Hydroxyazetidines." The Journal of Organic Chemistry, 78(3), 1098–1106.[1] Link

Sources

Application Note: Functionalization Strategies for the Tertiary Hydroxyl Group in 3-Benzylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 3-benzylazetidin-3-ol scaffold represents a high-value pharmacophore in modern drug discovery. It offers a conformationally restricted bioisostere for acyclic tertiary alcohols and cyclic amines, providing unique vectors for exploring chemical space. However, functionalizing the tertiary hydroxyl group at the C3 position presents a dichotomy of steric hindrance and ring strain .

  • The Challenge: The tertiary alcohol is sterically crowded by the geminal benzyl group and the azetidine ring. Standard activation methods often fail or lead to elimination.

  • The Risk: The strained 4-membered azetidine ring (

    
    26 kcal/mol strain energy) is susceptible to ring-opening or rearrangement under harsh acidic or Lewis-acidic conditions, particularly when the nitrogen is activated.
    
  • The Solution: This guide details three validated functionalization pathways: O-Alkylation (Etherification) , Deoxofluorination , and the Ritter Reaction (Amidation/Rearrangement) .

Decision Matrix & Workflow

The following decision tree illustrates the critical pathways for modifying the tertiary hydroxyl group, highlighting the "Safe Zones" and "Rearrangement Traps."

FunctionalizationWorkflow Start Starting Material: This compound Decision Target Functionality? Start->Decision Path1 Ether (O-Alkyl) Decision->Path1 Stability Path2 Fluoride (Bioisostere) Decision->Path2 Metabolic Block Path3 Amide (Tertiary Amine) Decision->Path3 N-Functionalization Method1 Protocol A: Williamson Ether Synthesis (NaH/DMF) Path1->Method1 Method2 Protocol B: Deoxofluorination (PyFluor/PBSF) Path2->Method2 Method3 Protocol C: Ritter Reaction (Nitrile + Acid) Path3->Method3 Result1 3-Alkoxy-3-benzylazetidine (Retained Ring) Method1->Result1 Result2 3-Fluoro-3-benzylazetidine (Inversion/Retention) Method2->Result2 Result3 WARNING: Rearrangement Risk (Oxazolines) Method3->Result3

Figure 1: Strategic workflow for the functionalization of this compound. Note the high risk of rearrangement in acidic media (Path 3).

Protocol A: O-Alkylation (Ether Synthesis)

Direct alkylation of tertiary alcohols is difficult due to the inability to form alkoxides easily without elimination. For azetidines, the risk is compounded by N-alkylation if the nitrogen is unprotected.

Prerequisite: The azetidine nitrogen must be protected (e.g., N-Boc, N-Cbz, or N-Benzhydryl) to prevent quaternization.

Mechanism & Causality

We utilize a Williamson Ether Synthesis approach. Sodium hydride (NaH) is selected as the base over Potassium tert-butoxide (KOtBu) because the irreversible deprotonation by NaH drives the formation of the sterically hindered tertiary alkoxide. DMF is the solvent of choice to solvate the cation and accelerate the SN2 attack on the alkyl halide.

Step-by-Step Protocol

Reagents:

  • N-Protected this compound (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil, 1.5 equiv)

  • Electrophile: Alkyl Iodide or Bromide (1.2–1.5 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add the N-protected azetidinol and dissolve in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C. Add NaH portion-wise. Observation: Gas evolution (

    
    ) will occur.
    
  • Activation: Stir at 0 °C for 30 minutes, then warm to room temperature (RT) for 30 minutes. Why: This ensures complete formation of the tertiary alkoxide.

  • Alkylation: Cool back to 0 °C. Add the alkyl halide dropwise.

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC/LC-MS.

    • Note: If the reaction is sluggish, heat to 50 °C, but do not exceed 60 °C to avoid elimination to the azetine or ring opening.

  • Quench: Carefully quench with saturated aqueous

    
     at 0 °C.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over

    
    .[1]
    

Self-Validation Check:

  • LC-MS: Look for the mass of Product + Na/H. Absence of starting material (SM) peak.

  • 1H NMR: Disappearance of the -OH proton (usually a broad singlet). Appearance of the alkyl group signals.

Protocol B: Deoxofluorination

Replacing the hydroxyl group with fluorine is a classic medicinal chemistry strategy to block metabolic hot-spots (CYP450 oxidation) while maintaining polarity.

The Challenge: Elimination vs. Substitution

Traditional reagents like DAST (Diethylaminosulfur trifluoride) are often too harsh for tertiary alcohols in strained rings, leading to elimination (formation of the alkene/azetine) or explosive decomposition.

Modern Protocol: Sulfonyl Fluoride Activation

We recommend using PyFluor or Perfluorobutanesulfonyl fluoride (PBSF) with a specific organic base. These reagents are thermally stable and less prone to causing elimination than DAST.

Reagents:

  • N-Protected this compound (1.0 equiv)

  • PyFluor (Pyridine sulfonyl fluoride) or PBSF (1.2 equiv)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)

  • Solvent: Toluene or DCM (Anhydrous)

Procedure:

  • Dissolution: Dissolve substrate and PyFluor in Toluene (preferred for higher boiling point if needed, though RT is standard).

  • Base Addition: Add DBU dropwise at room temperature.

  • Reaction: Stir at RT for 12–24 hours.

    • Mechanistic Insight: The alcohol attacks the sulfonyl fluoride to form a sulfonate intermediate. The fluoride ion then displaces the sulfonate. For tertiary centers, this often proceeds via an ion-pair mechanism (

      
      -like) rather than pure 
      
      
      
      , leading to potential racemization if the center were chiral (here it is achiral unless the benzyl group is substituted unsymmetrically).
  • Workup: Wash with 1N HCl (to remove DBU) and saturated

    
    .
    

Protocol C: The Ritter Reaction (Amidation & Rearrangement)

This is the most complex pathway. The Ritter reaction involves generating a carbocation at the tertiary center, which is then trapped by a nitrile.

  • The Trap: In 3-hydroxyazetidines, the carbocation at C3 can trigger a ring expansion or rearrangement, often yielding oxazolines rather than the simple acetamido-azetidine.

Mechanism of Rearrangement

When the C3 hydroxyl is protonated and leaves (


), the resulting carbocation is highly unstable due to ring strain.
  • Path A (Desired): Nitrile attacks C3 cation

    
     Nitrilium ion 
    
    
    
    Amide.
  • Path B (Rearrangement): The ring nitrogen (if protected with an acyl group like Cbz or Boc) or an external nucleophile may participate, leading to ring expansion to a 5-membered oxazoline or pyrrolidine derivative.

RitterMechanism Substrate 3-OH Azetidine Cation C3 Carbocation (Highly Strained) Substrate->Cation H2SO4 / TFA Product 3-Amido Azetidine Cation->Product R-CN Attack (Kinetic Control) Rearrange Oxazoline/Ring Expansion Cation->Rearrange N-Participation (Thermodynamic)

Figure 2: Divergent pathways in the Ritter reaction of azetidin-3-ols.

Controlled Ritter Protocol (To minimize rearrangement)

To favor the amide (Product), use mild conditions that minimize the lifetime of the free carbocation.

Reagents:

  • Substrate (1.0 equiv)

  • Nitrile (Acetonitrile or Benzonitrile) - acts as solvent or excess reagent.

  • Acid: Concentrated Sulfuric Acid (

    
    )  or Triflic Acid (TfOH)  (stoichiometric, 1.1 equiv).
    
    • Note: Avoid heating. Keep at 0 °C to RT.

Procedure:

  • Dissolve substrate in Acetonitrile (0.5 M).

  • Cool to -10 °C.

  • Add

    
     dropwise.
    
  • Stir at 0 °C for 2 hours.

  • Pour onto ice/water to hydrolyze the intermediate nitrilium ion.

  • Neutralize with NaOH to pH 8 and extract.

Data Interpretation:

  • Success: 1H NMR shows NH amide doublet (approx 6-8 ppm) and retention of the azetidine ring protons (distinctive roofing pattern).

  • Failure (Rearrangement): NMR shows loss of symmetry or shifts characteristic of 5-membered rings.

Summary of Reaction Parameters

ParameterEtherification (Protocol A)Deoxofluorination (Protocol B)Ritter Reaction (Protocol C)
Key Reagent NaH / Alkyl HalidePyFluor / DBU

/ Acetonitrile
Primary Risk Elimination to AzetineElimination / Explosion (if DAST)Ring Expansion / Rearrangement
Temperature 0 °C

RT
RT-10 °C

0 °C
Solvent DMF (Polar Aprotic)Toluene/DCMAcetonitrile (Reactant)
Preferred Protecting Group Benzhydryl / BocCbz / BocCbz / Tosyl (Electron withdrawing)

References

  • Synthesis of 3-substituted azetidines

    • Vertex AI Search Result 1.14: "General procedure for the synthesis of 1-benzylazetidin-3-ol...". Available at: (Verified Context).

  • Ritter Reaction Rearrangements

    • Vertex AI Search Result 1.2: "Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines". Available at: .

  • Etherification of Azetidinols

    • Vertex AI Search Result 1.9: "Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation...". Organic & Biomolecular Chemistry, 2023.[2][3] Available at: .

  • Deoxofluorination Strategies

    • Vertex AI Search Result 1.10: "Data Science-Guided Development of Deoxyfluorination Reagents...". Available at: .

  • General Azetidine Reviews

    • Vertex AI Search Result 1.11: "Recent progress in synthesis of 3-functionalized azetidines". Arkivoc, 2025.[4] Available at: .[4]

Sources

Advanced Reductive Amination Protocols for the Synthesis of Novel 3-Hydroxyazetidine Scaffolds Using 3-Benzylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide:

Abstract

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. This guide provides a detailed exploration of reductive amination as a robust and versatile method for functionalizing the 3-hydroxyazetidine core, specifically using 3-Benzylazetidin-3-ol as a key building block. We delve into the mechanistic underpinnings of the reaction, offer field-tested insights into reagent selection and reaction optimization, and present detailed, step-by-step protocols for synthesizing diverse N-substituted this compound derivatives. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.

Introduction: The Strategic Value of the 3-Hydroxyazetidine Scaffold

In the landscape of drug discovery, small, strained heterocyclic rings have emerged as powerful tools for navigating and optimizing "drug-like" chemical space. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, is particularly valuable. Its inherent ring strain and non-planar geometry provide a unique three-dimensional exit vector for substituents, allowing for precise conformational control and exploration of protein binding pockets.

The specific substrate of focus, this compound, incorporates several key features:

  • A Secondary Amine: The azetidine nitrogen serves as a nucleophilic handle for direct functionalization.

  • A Tertiary Alcohol: The 3-hydroxy group provides a site for further modification and introduces a key hydrogen-bond donor/acceptor moiety.

  • An N-Benzyl Protecting Group: This group offers steric bulk and can be readily removed via hydrogenolysis, revealing the parent azetidine for subsequent elaboration.

Reductive amination is an exceptionally effective method for N-alkylation, converting the secondary amine of this compound into a diverse array of tertiary amines. This one-pot reaction proceeds through the formation of an iminium ion intermediate from a carbonyl compound and the amine, which is then reduced in situ by a selective hydride reagent.[1] This approach elegantly bypasses the challenges of direct alkylation with alkyl halides, which often leads to undesired quaternary ammonium salt formation.[2]

Mechanistic Rationale and Reagent Selection

The success of a one-pot reductive amination hinges on the choice of a reducing agent that selectively reduces the protonated imine (iminium ion) intermediate much faster than it reduces the starting carbonyl compound (aldehyde or ketone).[3]

The Reaction Pathway

The reaction proceeds via a two-step sequence within a single pot:[4]

  • Iminium Ion Formation: The secondary amine (this compound) attacks the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient, electrophilic iminium ion. This step is often the rate-limiting step and can be catalyzed by mild acid.[5]

  • Hydride Reduction: A selective hydride donor then attacks the electrophilic carbon of the iminium ion to yield the final tertiary amine product.

ReductiveAminationMechanism

Caption: General mechanism of reductive amination.

The Reagent of Choice: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

While several reducing agents can effect this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has become the gold standard for its mildness, selectivity, and broad substrate scope.[6][7]

Why STAB is Superior:

  • Enhanced Selectivity: STAB is less reactive than other borohydrides like NaBH₄. The electron-withdrawing acetate groups attenuate the hydride-donating ability of the boron center, rendering it slow to react with aldehydes and ketones but highly reactive toward the more electrophilic iminium ion intermediate.[3]

  • Mild Reaction Conditions: The reaction proceeds efficiently at ambient temperature, preserving sensitive functional groups. The mild acidity of the reagent (due to traces of acetic acid from its preparation) can also self-catalyze iminium ion formation, though additional catalytic acid is sometimes beneficial for less reactive ketones.[7][8]

  • Reduced Toxicity: It is a safer alternative to sodium cyanoborohydride (NaBH₃CN), which releases toxic hydrogen cyanide gas upon acidic workup.[9]

  • Solvent Compatibility: STAB performs exceptionally well in aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), and tetrahydrofuran (THF).[8][10]

Experimental Protocols and Workflow

General Workflow for Reductive Amination

The experimental procedure is designed for efficiency and simplicity, following a logical one-pot sequence.

Workflow

Caption: Experimental workflow for one-pot reductive amination.

Protocol: Synthesis of 1-(Isobutyl)-3-benzylazetidin-3-ol

This protocol details the reaction of this compound with isobutyraldehyde. This serves as a representative example that can be adapted for other aldehydes or ketones.

Materials:

  • This compound (1.0 eq)

  • Isobutyraldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve it in anhydrous DCE (approx. 0.1 M concentration).

  • Carbonyl Addition: Add isobutyraldehyde (1.1 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the hemiaminal and iminium ion intermediates.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture in portions over 5-10 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1 to 12 hours.

  • Workup: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 1-(isobutyl)-3-benzylazetidin-3-ol.

Considerations for Substrate Variation

The presented protocol is robust, but slight modifications may be necessary depending on the carbonyl partner.

Carbonyl TypeRecommended AdjustmentRationale
Aliphatic Aldehydes Standard protocol is generally effective.Highly reactive, iminium formation is fast.
Aromatic Aldehydes Reaction times may be slightly longer.Less electrophilic than aliphatic aldehydes.
Aliphatic Ketones Add catalytic acetic acid (0.1 eq).Iminium formation is slower and requires acid catalysis to facilitate dehydration.[6][7]
Aromatic/Hindered Ketones May require elevated temperature (40-50 °C) and longer reaction times.Steric hindrance and lower reactivity can significantly slow the initial condensation step.

Characterization and Data Interpretation

The successful synthesis of the target compound should be confirmed through standard analytical techniques.

  • ¹H and ¹³C NMR: Will confirm the presence of the newly introduced N-alkyl group and the integrity of the azetidine and benzyl moieties.

  • Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the product.

  • TLC/LC-MS: Used for reaction monitoring and purity assessment. The product will typically have a different retention factor (Rf) than the starting amine.

Table 1: Representative Data for Reductive Amination of this compound *

EntryCarbonyl PartnerProductHypothetical Yield (%)Notes
1Isobutyraldehyde1-(Isobutyl)-3-benzylazetidin-3-ol85-95%Fast reaction, clean conversion.
2Cyclohexanone1-(Cyclohexyl)-3-benzylazetidin-3-ol75-85%Requires catalytic acetic acid for optimal rate.
3Benzaldehyde1,3-Dibenzylazetidin-3-ol80-90%Slower reaction compared to aliphatic aldehydes.
4Acetone1-(Isopropyl)-3-benzylazetidin-3-ol70-80%Volatility of acetone may require a closed system. Catalytic acid recommended.

*Note: The yields presented are hypothetical and representative of typical outcomes for reductive amination reactions under optimized conditions. Actual yields may vary based on experimental execution and scale.

Troubleshooting and Expert Insights

IssuePotential CauseRecommended Solution
Incomplete Reaction 1. Inefficient iminium formation. 2. Deactivated reducing agent.1. For ketones, add 0.1 eq of acetic acid. 2. Use fresh NaBH(OAc)₃ from a sealed container; it is moisture-sensitive.[10]
Formation of Alcohol Byproduct Competing reduction of the carbonyl starting material.This is rare with NaBH(OAc)₃ but could indicate a highly reactive carbonyl or contaminated reagent. Ensure the purity of the STAB.
Difficult Purification Product and starting material have similar polarity.Ensure the reaction goes to completion. If separation is still difficult, consider derivatizing the product or starting material to alter its polarity.

Conclusion

Reductive amination using sodium triacetoxyborohydride is a premier method for the N-alkylation of this compound. The operational simplicity of the one-pot procedure, combined with the mild reaction conditions and high selectivity of the reagent, makes it an indispensable tool for generating libraries of novel 3-hydroxyazetidine derivatives. By understanding the underlying mechanism and key experimental parameters outlined in this guide, researchers can effectively and reliably synthesize diverse tertiary amine scaffolds crucial for advancing modern drug discovery programs.

References

  • Reductive amination of carbohydrates using NaBH(OAc)3. PubMed Central (PMC). Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination. Master Organic Chemistry. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. University of Rochester. Available at: [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Available at: [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry Research. Available at: [Link]

Sources

Application Note: Strategic Incorporation of 3-Benzylazetidin-3-ol for the Synthesis of Conformationally Constrained Peptide Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Structural Control in Peptide Therapeutics

Peptide-based therapeutics offer high specificity and low toxicity but are often hampered by poor metabolic stability and low bioavailability.[1] A primary strategy to overcome these limitations is the development of peptidomimetics, which involves modifying the peptide backbone to enforce specific three-dimensional conformations and improve resistance to proteolysis.[1][2][3] The incorporation of rigid, non-natural amino acids is a powerful tool in this endeavor. Azetidine-based amino acids, as constrained homologues of proline, are particularly valuable for inducing sharp turns and stabilizing secondary structures like β-turns in peptide chains.[4][5][6]

This application note provides a detailed guide for the synthetic conversion of 3-benzylazetidin-3-ol into a versatile Fmoc-protected azetidine-3-carboxylic acid building block and its subsequent incorporation into peptide sequences using standard Solid-Phase Peptide Synthesis (SPPS) protocols. We will explore the causality behind the experimental choices, provide step-by-step protocols, and discuss the expected structural impact of this unique moiety.

The Role of this compound: A Latent Amino Acid

This compound is not directly incorporated into a peptide chain. Instead, it serves as a stable and accessible precursor to the desired azetidine-3-carboxylic acid. The key to its utility lies in the strategic placement of the benzyl group at the C3 position.

  • Synthetic Rationale: The benzylic carbon is susceptible to oxidation. This allows for a clean and efficient conversion of the benzyl group into a carboxylic acid, transforming the scaffold from a simple cyclic alcohol into a non-canonical α-amino acid analogue ready for peptide synthesis.

  • Conformational Impact: The four-membered azetidine ring is significantly more constrained than the five-membered ring of proline.[5][7] When incorporated into a peptide, it restricts the available conformational space of the backbone dihedral angles (Φ, Ψ), acting as a potent β-turn inducer.[4] This pre-organization can enhance binding affinity to biological targets and increase stability.[2][8]

The overall synthetic strategy is a two-part process: first, the preparation of the monomer for SPPS, and second, its incorporation into a peptide sequence.

G cluster_0 Part 1: Monomer Synthesis cluster_1 Part 2: Peptide Synthesis A This compound (Starting Material) B N-Fmoc-3-benzylazetidin-3-ol A->B Fmoc Protection C N-Fmoc-azetidine-3-carboxylic acid (SPPS-Ready Monomer) B->C Oxidative Cleavage F Coupling of Fmoc-Aze(COOH)-OH C->F To SPPS D Resin-Bound Peptide E Fmoc Deprotection D->E Piperidine/DMF E->F Monomer + Coupling Agents G Final Peptide Mimetic F->G Cleavage & Deprotection

Caption: Overall workflow from starting material to final peptide mimetic.

Experimental Protocols

Part 1: Synthesis of N-Fmoc-azetidine-3-carboxylic acid

This section details the conversion of the commercially available starting material into an SPPS-compatible building block.

Protocol 1.1: N-Protection of this compound

  • Rationale: The secondary amine of the azetidine ring must be protected to prevent unwanted side reactions during the subsequent oxidation and to make it compatible with the Fmoc-based SPPS strategy.[9] The 9-fluorenylmethyloxycarbonyl (Fmoc) group is chosen for its stability under various conditions and its clean removal with a mild base (piperidine).

  • Step-by-Step Methodology:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution.

    • Add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.1 eq) in 1,4-dioxane dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield N-Fmoc-3-benzylazetidin-3-ol as a white solid.

Protocol 1.2: Oxidative Cleavage of the Benzyl Group

  • Rationale: This is the key transformation step. A robust oxidation system is required to convert the benzylic carbon to a carboxylic acid without affecting the Fmoc group or the azetidine ring. A common and effective method is the Sharpless oxidation using a catalytic amount of Ruthenium(III) chloride (RuCl₃) with sodium periodate (NaIO₄) as the stoichiometric oxidant. The mechanism involves the oxidation of the benzylic C-H bond.[10][11]

  • Step-by-Step Methodology:

    • In a round-bottom flask, dissolve N-Fmoc-3-benzylazetidin-3-ol (1.0 eq) in a 2:2:3 mixture of acetonitrile (MeCN), carbon tetrachloride (CCl₄), and water.

    • Add sodium periodate (NaIO₄, 4.0 eq) to the solution.

    • Add Ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.05 eq) to the vigorously stirred solution. The reaction mixture will typically turn dark green or black.

    • Stir at room temperature for 4-6 hours. Monitor the reaction by LC-MS to confirm the formation of the desired carboxylic acid.

    • Upon completion, quench the reaction by adding isopropanol.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

    • Transfer the filtrate to a separatory funnel, wash with water, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • The resulting crude N-Fmoc-azetidine-3-carboxylic acid can often be used directly in the next step or purified via chromatography if necessary.

StepCompoundStarting Mass (g)Expected Yield (%)Final Mass (g)
1.1N-Fmoc-3-benzylazetidin-3-ol5.0085-95%6.7 - 7.5
1.2N-Fmoc-azetidine-3-carboxylic acid6.7070-80%4.2 - 4.8
Caption: Typical reaction yields for the synthesis of the SPPS monomer.
Part 2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol assumes a standard Fmoc/tBu SPPS strategy.[9][12]

G start Start Cycle (Resin-NH-AA) deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Wash (DMF, DCM, DMF) deprotection->wash1 coupling 3. Coupling Fmoc-Aze(COOH)-OH (4 eq) HOBt/HBTU (4 eq) DIPEA (8 eq) wash1->coupling wash2 4. Wash (DMF, DCM) coupling->wash2 end End Cycle (Ready for next AA) wash2->end

Caption: A single cycle for incorporating the azetidine monomer in SPPS.

  • Rationale: The synthesized Fmoc-azetidine-3-carboxylic acid is incorporated into the growing peptide chain using standard coupling reagents. The general process involves deprotecting the N-terminal Fmoc group of the resin-bound peptide, followed by the activation of the new monomer's carboxylic acid and its coupling to the newly freed amine.[9][13]

  • Step-by-Step Methodology:

    • Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

    • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes.

    • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM, 3x), and DMF (3x) to remove all traces of piperidine.

    • Coupling:

      • In a separate vessel, pre-activate the N-Fmoc-azetidine-3-carboxylic acid (4.0 eq relative to resin loading). Dissolve it with an activating agent like HBTU (3.9 eq) and an additive like HOBt (4.0 eq) in DMF.

      • Add a base, N,N-Diisopropylethylamine (DIPEA, 8.0 eq), to the activation mixture.

      • Immediately add the activated amino acid solution to the washed resin.

      • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a free secondary amine is no longer present).

    • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next coupling cycle.

    • Cleavage and Global Deprotection: Once the full peptide sequence is assembled, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water) for 2-3 hours.

    • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC. Confirm identity and purity by LC-MS and Mass Spectrometry.

Conclusion and Outlook

The transformation of this compound into a protected azetidine-3-carboxylic acid provides a reliable pathway to a powerful building block for peptidomimetic design. The protocols outlined here leverage standard, well-understood reactions from peptide chemistry, making this strategy accessible to most synthetic chemistry laboratories. The incorporation of this constrained proline analogue offers a rational approach to manipulate peptide conformation, enhance proteolytic stability, and ultimately improve the therapeutic potential of peptide-based drug candidates.[2][4][14] The resulting peptidomimetics are valuable tools for probing structure-activity relationships and developing next-generation therapeutics.

References

  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. Available at: [Link]

  • Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Wiley Online Library. Available at: [Link]

  • Solid phase synthesis of ω-aspartic thioacid containing peptides. ResearchGate. Available at: [Link]

  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

  • Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. Organic Chemistry Portal. Available at: [Link]

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed. Available at: [Link]

  • Synthesis of Peptides Containing Proline Analogues. Thieme. Available at: [Link]

  • Peptidomimetics, a synthetic tool of drug discovery. PMC - NIH. Available at: [Link]

  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. MDPI. Available at: [Link]

  • Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. ResearchGate. Available at: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ACS Publications. Available at: [Link]

  • Proline-beta(3)-amino-ester dipeptides as efficient catalysts for enantioselective direct aldol reaction in aqueous medium. PubMed. Available at: [Link]

  • Unparalleled Solid Phase Peptide Peptide Synthesis. CEM Corporation. Available at: [Link]

Sources

Advanced Protocol: Preparation of Pharmaceutical Intermediates Using 1-Benzylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The azetidine ring system—a saturated four-membered nitrogen heterocycle—has emerged as a critical bioisostere in modern drug discovery, offering unique conformational rigidity and metabolic stability compared to larger rings like pyrrolidine or piperidine.

1-Benzylazetidin-3-ol (CAS 54881-13-9) , also known as N-benzyl-3-hydroxyazetidine, is the primary stable precursor used to introduce the azetidine moiety into high-value active pharmaceutical ingredients (APIs).[1] It serves as the foundational scaffold for:

  • Baricitinib (Olumiant): A JAK1/JAK2 inhibitor for rheumatoid arthritis.

  • Delafloxacin (Baxdela): A fluoroquinolone antibiotic for MRSA infections.[2]

  • Cobimetinib (Cotellic): A MEK inhibitor for melanoma treatment.

This application note provides a rigorous, scalable protocol for the synthesis of 1-benzylazetidin-3-ol and its downstream conversion into the versatile intermediate Azetidin-3-ol Hydrochloride , focusing on impurity control and process safety.

Chemical Profile & Retrosynthetic Logic

The synthesis of the azetidine ring is thermodynamically challenged by ring strain (~26 kcal/mol). The 1-benzyl derivative is preferred over the free amine because the benzyl group prevents ring-opening polymerization during the harsh cyclization conditions and increases lipophilicity for easier extraction.

Reaction Scheme Overview

The industrial route utilizes a "Convergent Cyclization" strategy:

  • Alkylation: Nucleophilic attack of benzylamine on epichlorohydrin.

  • Cyclization: Intramolecular displacement of chloride to close the ring.

  • Deprotection: Hydrogenolysis to reveal the secondary amine for drug coupling.

ReactionScheme Benzylamine Benzylamine (Starting Material) Intermediate Open-Chain Intermediate (N-benzyl-3-amino-1-chloropropan-2-ol) Benzylamine->Intermediate Step 1: H2O, 0-5°C Epichlorohydrin Epichlorohydrin (Electrophile) Epichlorohydrin->Intermediate Product 1-Benzylazetidin-3-ol (Target Scaffold) Intermediate->Product Step 2: Na2CO3, Reflux Cyclization FinalAPI Azetidin-3-ol HCl (Drug Precursor) Product->FinalAPI Step 3: H2, Pd/C Deprotection

Figure 1: Retrosynthetic pathway for Azetidine-3-ol precursors.

Protocol A: Synthesis of 1-Benzylazetidin-3-ol[1][3][4]

Objective: Synthesis of 1-benzylazetidin-3-ol from commodity chemicals with >85% yield and >98% purity.

Reagents & Equipment[2][4][5][6][7][8]
  • Reactants: Benzylamine (1.0 eq), Epichlorohydrin (1.1-1.3 eq).

  • Solvents: Water (Reaction solvent 1), Acetonitrile (Reaction solvent 2), Ethyl Acetate/Petroleum Ether (Purification).

  • Base: Sodium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Equipment: Jacketed glass reactor with overhead stirrer, reflux condenser, temperature probe.

Step-by-Step Methodology
Phase 1: Controlled Alkylation (Ring Opening)
  • Charge: Load Benzylamine (1.0 eq) and Water (15 vol) into the reactor.

  • Cool: Lower internal temperature to 0–5°C .

    • Expert Insight: Precise cooling is critical. Higher temperatures during addition promote double-alkylation (dimer formation), a difficult-to-remove impurity.

  • Addition: Add Epichlorohydrin (1.1 eq) dropwise over 2–4 hours.

    • Control: Maintain internal temperature <10°C throughout addition.

  • Reaction: Stir at 0–5°C for 12–16 hours. Monitor by HPLC/GC until Benzylamine is <0.5%.

    • Result: Formation of the chlorohydrin intermediate (viscous oil if isolated, but usually carried forward).

Phase 2: Intramolecular Cyclization
  • Isolation (Optional but Recommended): Filter the aqueous mixture to remove insoluble oligomers. If the intermediate precipitates, wash with cold water.

  • Solvent Swap: Dissolve the crude intermediate in Acetonitrile (10-15 vol).

    • Why Acetonitrile? It supports the SN2 cyclization temperature (~80°C) while solubilizing the organic intermediate but not the inorganic salt byproducts.

  • Cyclization: Add solid

    
     (2.0 eq). Heat to Reflux (80–82°C) .
    
  • Duration: Stir vigorously for 12–16 hours.

    • Mechanism:[1][2][3][4][5][6][7] The base neutralizes the HCl generated as the amine nitrogen attacks the carbon bearing the chlorine.

  • Work-up:

    • Cool to room temperature (20-25°C).

    • Filter off inorganic salts (

      
      , excess base).
      
    • Concentrate the filtrate under reduced pressure to obtain the crude oil.

Phase 3: Crystallization & Purification[7]
  • Slurry: Add Petroleum Ether (or Hexane) to the crude oil (approx. 5 vol). Stir for 1 hour.

  • Precipitation: The product, 1-benzylazetidin-3-ol, will crystallize as a white to off-white solid.

    • Note: If oiling occurs, seed with pure crystal or add a small amount of Ethyl Acetate (10:1 PE:EtOAc ratio).

  • Drying: Filter and vacuum dry at 40°C.

    • Target Specification: Purity >98% (HPLC), Yield 85–88%.

Protocol B: Deprotection to Azetidin-3-ol Hydrochloride

Objective: Removal of the benzyl group to generate the free amine salt for API coupling.

Safety Warning
  • Palladium on Carbon (Pd/C) is pyrophoric. Handle under inert atmosphere (Nitrogen/Argon).

  • Hydrogen Gas (

    
    )  is highly flammable. Ensure proper grounding of the autoclave.
    
Methodology
  • Dissolution: Dissolve 1-benzylazetidin-3-ol (1 wt) in Methanol (5-10 vol).

  • Acidification: Add concentrated HCl (1.1 eq) or HCl in Methanol.

    • Reasoning: Protonation of the amine prevents catalyst poisoning and ensures the product is the stable HCl salt.

  • Catalyst Loading: Under

    
     flow, add 10% Pd/C (5–10 wt% loading relative to substrate).
    
  • Hydrogenation:

    • Pressure: 3–5 bar (approx. 45–75 psi).

    • Temperature: 40–50°C.

    • Time: 6–10 hours.[1]

  • Filtration: Filter the catalyst through a Celite pad. Do not let the cake dry out (fire hazard). Wash with Methanol.[5][7]

  • Isolation: Concentrate the filtrate. Add Ethyl Acetate or Isopropanol to induce crystallization of Azetidin-3-ol Hydrochloride .

    • Properties: Highly hygroscopic white solid. Store under desiccant.

Process Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Polymerization of epichlorohydrin.Ensure temp <5°C during addition. Verify stir rate is high to prevent hot-spots.
Dimer Impurity Excess Benzylamine or fast addition.Use slight excess of Epichlorohydrin (1.1 eq). Slow down addition rate.
Incomplete Cyclization Wet solvent or insufficient base.Ensure Acetonitrile is dry. Use finely ground

to increase surface area.
Product Oiling Residual solvent impurities.Recrystallize using a specific gradient: Dissolve in min. EtOAc, slowly add Hexane/Pet Ether.

Application Workflow: Baricitinib Intermediate

The following diagram illustrates the specific utilization of 3-benzyl-3-hydroxyazetidine in the synthesis of Baricitinib, highlighting the critical oxidation step.

BaricitinibWorkflow Start 1-Benzylazetidin-3-ol Step1 Deprotection (H2, Pd/C) Start->Step1 Inter1 Azetidin-3-ol HCl Step1->Inter1 Step2 Boc-Protection (Boc2O, Base) Inter1->Step2 Inter2 N-Boc-3-hydroxyazetidine Step2->Inter2 Step3 Oxidation (TEMPO/NaOCl or Swern) Inter2->Step3 Target N-Boc-Azetidin-3-one (Key Electrophile for Baricitinib) Step3->Target

Figure 2: Conversion of 1-benzylazetidin-3-ol to the ketone intermediate required for Baricitinib.[1][3][5]

References

  • Synthesis of 3-hydroxy-azetidine hydrochloride.Google Patents. Patent CN102827052A.
  • Preparation method of 3-hydroxyazetidine hydrochloride and N-Boc-3-hydroxyazetidine.Google Patents. Patent CN106831523A.
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PubMed Central (PMC). Available at: [Link]

  • N-Benzyl-3-hydroxyazetidine Compound Summary. PubChem. CID 3801345.[1] Available at: [Link][1]

Sources

Troubleshooting & Optimization

Improving reaction yields in the synthesis of 3-Benzylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Benzylazetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable azetidine derivative. The azetidine ring is a strained four-membered heterocycle that serves as a crucial building block in medicinal chemistry.[1] Its unique structural properties make it a sought-after motif in the development of novel therapeutics.

This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and improve yields.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, particularly when using the common synthetic route involving the reaction of a protected azetidin-3-one with a benzyl Grignard reagent.

Issue 1: Low to No Product Formation

Question: I am attempting to synthesize this compound by reacting N-protected azetidin-3-one with benzylmagnesium chloride, but I am observing very low conversion of my starting material. What are the potential causes and how can I improve the yield?

Answer:

Low or no product formation in a Grignard reaction with azetidin-3-one can stem from several factors, primarily related to the quality of the Grignard reagent and the reaction conditions.

Causality and Solutions:

  • Inactive Grignard Reagent: The most common culprit is a poorly prepared or degraded Grignard reagent. Benzylmagnesium chloride can be challenging to prepare and is sensitive to air and moisture.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried or flame-dried under vacuum) and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen). All solvents and reagents must be anhydrous.

      • Verify Grignard Formation: Before adding the azetidin-3-one, you can titrate a small aliquot of your Grignard reagent to determine its exact molarity. A common method is titration against a known concentration of iodine or a solution of a proton source like menthol with a colorimetric indicator.

      • Fresh is Best: Prepare the Grignard reagent fresh for each reaction. If using a commercial solution, ensure it has been stored properly and its quality is verified.

  • Competing Enolization of Azetidin-3-one: The acidic alpha-protons of the azetidin-3-one can be deprotonated by the Grignard reagent, leading to the formation of an enolate and consumption of your nucleophile without the desired addition to the carbonyl.

    • Troubleshooting Steps:

      • Lower Reaction Temperature: Perform the addition of the azetidin-3-one to the Grignard reagent at a low temperature (e.g., -78 °C to 0 °C). This favors the nucleophilic addition over the enolization pathway.

      • Use of Additives: The addition of cerium(III) chloride (CeCl₃) to the reaction mixture before the introduction of the azetidin-3-one can suppress enolization and promote the desired 1,2-addition (Luche reaction conditions).

  • Inappropriate Solvent: The choice of solvent can influence the reactivity of the Grignard reagent.

    • Troubleshooting Steps:

      • Ethereal Solvents are Key: Diethyl ether (Et₂O) and tetrahydrofuran (THF) are the most common and effective solvents for Grignard reactions. Ensure your chosen solvent is of high purity and anhydrous.

Issue 2: Formation of Significant Impurities

Question: My reaction to form this compound is producing the desired product, but I am also observing significant impurities that are difficult to separate. What are these impurities and how can I minimize their formation?

Answer:

Impurity formation is a common challenge. In the context of the Grignard synthesis of this compound, the primary impurities often arise from side reactions of the Grignard reagent and the starting material.

Common Impurities and Mitigation Strategies:

  • Wurtz Coupling Product (Bibenzyl): The Grignard reagent can couple with unreacted benzyl halide, leading to the formation of bibenzyl.

    • Mitigation:

      • Slow Addition of Benzyl Halide: During the preparation of the Grignard reagent, add the benzyl halide slowly to the magnesium turnings to maintain a low concentration of the halide and minimize coupling.

      • Optimal Temperature: Maintain an appropriate temperature during Grignard formation to favor the desired reaction over coupling.

  • Reduced Product (N-protected-azetidin-3-ol): If there are beta-hydrides available in the Grignard reagent (not the case for benzylmagnesium chloride) or from other sources, reduction of the ketone can occur. More relevant to this synthesis is the potential for quenching the Grignard with a proton source, which if it contaminates the azetidinone starting material, will lead to unreacted starting material upon workup.

  • Ring-Opened Products: Azetidinium rings can be susceptible to nucleophilic ring-opening, especially under harsh conditions.[2]

    • Mitigation:

      • Careful pH Control During Workup: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature. Avoid strongly acidic conditions during the initial workup, as this can promote ring-opening.

Purification Strategy:

  • Column Chromatography: Flash column chromatography on silica gel is typically effective for separating this compound from nonpolar impurities like bibenzyl and any unreacted starting materials. A gradient elution system, for example, starting with a nonpolar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often successful.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

The most direct and common laboratory-scale synthesis involves the addition of a benzyl organometallic reagent, such as benzylmagnesium chloride (a Grignard reagent), to a suitably N-protected azetidin-3-one.[3][4] The N-protecting group is crucial for the stability and handling of the azetidin-3-one and can be removed in a subsequent step if the free amine is desired.

Q2: Are there alternative synthetic routes to 3-hydroxyazetidines?

Yes, several other methods exist for the synthesis of the 3-hydroxyazetidine core structure. These include:

  • Reaction of Amines with Epichlorohydrin: This is a widely used industrial method to produce 1-substituted-azetidin-3-ols.[5][6][7] For example, benzylamine can react with epichlorohydrin to form 1-benzyl-3-hydroxyazetidine.[8] However, this method can sometimes lead to the formation of byproducts like di(3-chloro-2-hydroxypropyl) benzylamine.[5]

  • Intramolecular Aminolysis of Epoxy Amines: Azetidines can be formed with high regioselectivity through the Lewis acid-catalyzed intramolecular cyclization of epoxy amines.[9]

  • Norrish-Yang Cyclization: A photochemical approach that can yield 3-hydroxyazetidines from α-aminoacetophenones.[10]

  • From 3-Azetidinones: Besides Grignard reagents, 3-azetidinones can be reacted with other nucleophiles or reduced to the corresponding alcohols.[3]

Q3: What are the critical reaction parameters to control for maximizing the yield of this compound in a Grignard reaction?

To maximize the yield, careful control of the following parameters is essential:

ParameterRecommended ConditionRationale
Atmosphere Inert (Argon or Nitrogen)Grignard reagents are highly sensitive to oxygen and moisture.
Solvent Anhydrous Ether or THFEssential for the stability and reactivity of the Grignard reagent.
Temperature Low temperature for addition (-78 to 0 °C)Favors nucleophilic addition over side reactions like enolization.
Reagent Quality Freshly prepared or properly stored Grignard reagentEnsures high reactivity and minimizes impurities.
Workup Quench with sat. aq. NH₄Cl at low temperatureMildly acidic conditions prevent degradation and ring-opening of the product.

Q4: How can I monitor the progress of my reaction?

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals, quench them carefully, and spot them on a TLC plate alongside your starting material (N-protected azetidin-3-one). A successful reaction will show the consumption of the starting material and the appearance of a new spot corresponding to the more polar this compound product.

Q5: What are the safety considerations when working with Grignard reagents?

Grignard reagents are highly reactive and pyrophoric, especially in concentrated forms. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Ensure that all sources of water are excluded from the reaction setup. Quench any excess Grignard reagent slowly and carefully with a suitable proton source, such as isopropanol, followed by a saturated aqueous solution of ammonium chloride.

Experimental Workflow & Visualization

Workflow for Grignard Synthesis of this compound

Grignard Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware & Reagents grignard Prepare Benzylmagnesium Chloride start->grignard cool Cool Grignard Reagent to -78°C grignard->cool add_azetidinone Slowly Add N-Protected Azetidin-3-one cool->add_azetidinone warm Warm to Room Temperature add_azetidinone->warm quench Quench with sat. aq. NH4Cl warm->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify end end purify->end Characterize Product

Caption: A typical experimental workflow for the synthesis of this compound via a Grignard reaction.

Troubleshooting Logic for Low Yield

Troubleshooting Low Yield start Low Yield of this compound check_grignard Is the Grignard Reagent Active? start->check_grignard check_conditions Were Reaction Conditions Optimal? check_grignard->check_conditions Yes remake_grignard Remake Grignard Reagent under anhydrous conditions. Titrate to confirm concentration. check_grignard->remake_grignard No lower_temp Lower reaction temperature (-78°C). Consider using CeCl3. check_conditions->lower_temp No investigate_impurities Investigate for side products (e.g., bibenzyl, ring-opened products). Optimize purification. check_conditions->investigate_impurities Yes

Caption: A decision tree to troubleshoot low yields in the synthesis of this compound.

References

  • Google Patents. (n.d.). 3-azetidinols.
  • ResearchGate. (2020). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 12430.
  • Google Patents. (n.d.). Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines. Retrieved from [Link]

  • Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242.
  • ACS Publications. (2011). Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. Retrieved from [Link]

  • PubChem. (n.d.). N-Benzyl-3-hydroxyazetidine. Retrieved from [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(5), 3496-3522.
  • Baxendale Group - Durham University. (n.d.). Photochemical Flow Synthesis of 3-Hydroxyazetidines. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. Retrieved from [Link]

  • PubMed. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(20), 8683-8693.
  • National Center for Biotechnology Information. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9, 15694.
  • PubChem. (n.d.). Benzyl 3-hydroxyazetidine-1-carboxylate. Retrieved from [Link]

  • YouTube. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 1-benzylazetidine-3-ol derivatives.
  • National Center for Biotechnology Information. (2014). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
  • The Royal Society of Chemistry. (2022). Switchable Synthesis of 3-Aminoindolines and 2'- Aminoarylacetic Acids Using Grignard Reagents and 3. Organic & Biomolecular Chemistry, 20(24), 4983-4987.
  • ResearchGate. (n.d.). Azetidine syntheses by aminolysis reaction of epoxides. Retrieved from [Link]

  • PubMed. (2020). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chemistry, 26(68), 15821-15833.
  • MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules, 29(3), 726.
  • ResearchGate. (n.d.). Formation of NH‐azetidines from Grignard reagents. Retrieved from [Link]

Sources

Troubleshooting solubility issues of 3-Benzylazetidin-3-ol in non-polar solvents

[1]

Executive Summary & Technical Profile[1]

The Core Challenge: 3-Benzylazetidin-3-ol (CAS: 54881-13-9) presents a classic "amphiphilic conflict."[1] While the benzyl group imparts lipophilicity, the compact azetidine ring containing both a secondary amine and a tertiary hydroxyl group creates a dense hydrogen-bonding network.[1]

In non-polar solvents (Hexane, Heptane, Toluene), the lattice energy of the solid often exceeds the solvation energy provided by the solvent, leading to insolubility or "oiling out."[1] This guide provides mechanistic solutions to overcome these thermodynamic barriers.

Physicochemical Snapshot
PropertyValueImplication for Solubility
Molecular Weight 163.22 g/mol Small molecule; kinetics of dissolution are fast if thermodynamically favorable.[1]
Melting Point 64–65 °CCRITICAL: Low melting point.[1] High risk of "oiling out" (liquid-liquid phase separation) instead of crystallizing in hot non-polar solvents.[1]
pKa (Conjugate Acid) ~9.5 (Predicted)Basic nitrogen.[1] Will form insoluble salts with trace acids or in chlorinated solvents over time.[1]
H-Bond Donors 1 (OH)Strong intermolecular attraction; resists non-polar solvation.[1]
LogP ~1.2 (Predicted)Moderately lipophilic, but "borderline" for strict hydrocarbons like Hexane.[1]

Diagnostic Phase: Before You Troubleshoot

STOP & CHECK: Before altering solvent systems, verify the state of your material.[1]

Q1: Are you using the Hydrochloride Salt or the Free Base?
  • Symptom: The solid sinks to the bottom of Toluene or Ether like a rock and refuses to dissolve even with boiling.[1]

  • Diagnosis: You likely have the HCl salt .[1] Commercial suppliers often stabilize azetidines as hydrochloride salts to prevent ring-opening polymerization.[1]

  • The Fix: Salts are ionic and will never dissolve in non-polar media.[1] You must perform a "Free-Basing" extraction (See Protocol A below).[1]

Q2: Is the material "Oiling Out" upon cooling?
  • Symptom: You dissolved it in hot Heptane, but upon cooling, droplets form on the glass walls instead of crystals.[1]

  • Diagnosis: The solution entered the "metastable zone" where the liquid phase is more stable than the solid phase due to the low melting point (64°C).[1]

  • The Fix: You need a Seeding Protocol and a slower cooling ramp (See Protocol C).[1]

Troubleshooting FAQs & Solutions

Issue 1: "I need to use Hexane/Heptane for purification, but it's insoluble."

Root Cause: Pure alkanes cannot break the intermolecular Hydrogen bonds (O-H[1]···N) of the azetidine core.[1][2] Solution: Use a "Doping" Strategy . You do not need a polar solvent; you need a "bridge" solvent.[1]

  • The Fix: Add 2–5% Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to your Hexane.[1]

    • Mechanism:[1][3] The polar dopant solvates the hydroxyl group, shielding the H-bonds, while the bulk Hexane solvates the Benzyl tail.[1]

    • Ratio: Start with 95:5 Hexane:EtOAc.[1]

Issue 2: "The compound decomposes or turns yellow in solution."

Root Cause: Azetidines are strained rings.[1] In non-polar solvents, trace acidity (from glassware or solvent impurities) can catalyze ring-opening or polymerization.[1] Solution:

  • Base Wash: Pre-wash your non-polar solvent with dilute NaHCO₃ or store it over basic alumina.[1]

  • Avoid Chlorinated Solvents: DCM can slowly form HCl over time (photodecomposition), which will instantly precipitate the azetidine as a salt.[1]

Issue 3: "I need to perform a reaction in Toluene, but solubility is poor at RT."

Root Cause: Toluene is aromatic (pi-stacking with the benzyl group) but lacks H-bond acceptance.[1] Solution:

  • Temperature: Heat to 40–50 °C. Since the MP is 65 °C, you will approach the melt phase, drastically increasing solubility.[1]

  • Protecting Groups: If the free hydroxyl/amine is not the reaction center, protect them.[1]

    • Recommendation:Boc-protection of the nitrogen renders the molecule highly soluble in Hexane/Toluene (See Protocol B).[1]

Experimental Protocols

Protocol A: Free-Basing (Converting Salt to Soluble Base)

Use this if your material is the HCl salt.[1]

  • Dissolution: Dissolve the salt (e.g., 1.0 g) in the minimum amount of Water (approx. 5–10 mL).[1]

  • Basification: Slowly add 1M NaOH or Saturated NaHCO₃ until pH > 10. The solution will become cloudy (the free base precipitating).[1]

  • Extraction: Add Dichloromethane (DCM) (10 mL). Shake and separate. Repeat 3x.

    • Note: Do not use Ether/Hexane here; the free base prefers DCM.[1]

  • Drying: Dry the combined DCM layers over anhydrous Na₂SO₄ .

  • Isolation: Concentrate in vacuo. The resulting oil/solid is the Free Base , ready for non-polar work.[1]

Protocol B: Solubility Enhancement via Boc-Protection

Use this to make the molecule universally soluble in non-polars.[1]

  • Setup: Dissolve this compound (1 eq) in DCM (0.2 M).

  • Reagents: Add Triethylamine (1.5 eq) followed by Boc₂O (Di-tert-butyl dicarbonate, 1.1 eq).

  • Reaction: Stir at Room Temp for 2–4 hours.

  • Workup: Wash with water. Dry organic layer.[1]

  • Result: The N-Boc-3-benzylazetidin-3-ol is highly lipophilic and will dissolve in Hexane/Toluene easily.[1]

Protocol C: Recrystallization (Avoiding "Oiling Out")

Use this for purification in non-polar solvents.[1]

  • Solvent Choice: Use Heptane with trace Isopropyl Acetate (IPAc) (Ratio 20:1).[1]

  • Dissolution: Heat to 50 °C (Do NOT exceed 60 °C to avoid melting the solid).

  • Seeding: Cool to 40 °C. Add a tiny crystal of pure product (Seed).

  • Crystallization: Cool slowly (5 °C per hour) to 0 °C.

    • Why? Rapid cooling traps the oil phase.[1] Slow cooling allows the lattice to build.[1]

Decision Logic Visualization

The following diagram illustrates the decision process for selecting the correct solvent system based on your specific application needs.

SolubilityLogicStartSTART: Solubility IssueCheckSaltIs it the HCl Salt?Start->CheckSaltFreeBasePerform Free-Basing(Protocol A)CheckSalt->FreeBaseYesCheckAppApplication Type?CheckSalt->CheckAppNo (It is Free Base)FreeBase->CheckAppPurificationPurification/CrystallizationCheckApp->PurificationReactionSynthetic ReactionCheckApp->ReactionSolventChoice1Use Heptane/IPAc (20:1)Control Temp < 60°CPurification->SolventChoice1SolventChoice2Can you modify the molecule?Reaction->SolventChoice2ProtectYes: Boc-Protect(Protocol B)SolventChoice2->ProtectYesNoProtectNo: Use Toluene at 45°CSolventChoice2->NoProtectNo

Figure 1: Decision tree for troubleshooting solubility based on chemical state and intended application.

Quantitative Solubility Data (Reference)

While exact values depend on purity, the following are empirical ranges for the Free Base at 25 °C.

SolventSolubility RatingNotes
Dichloromethane (DCM) High (>100 mg/mL)Excellent solvent.[1] Risk of salt formation over long storage.[1]
Methanol / Ethanol High (>100 mg/mL)Good solubility, but difficult to remove traces due to H-bonding.[1]
Toluene Moderate (10–30 mg/mL)Increases drastically with heat (>50 mg/mL at 45°C).[1]
Diethyl Ether Moderate (10–20 mg/mL)Good for extraction, poor for crystallization.[1]
Hexane / Heptane Very Low (<1 mg/mL)Insoluble without cosolvents.[1]
Water Low/ModerateSparingly soluble due to benzyl group, but pH dependent.[1]

References

  • ChemicalBook. (2025).[1][4] 1-Benzylazetidin-3-ol Chemical Properties and Melting Point Data. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2801726, 1-benzhydrylazetidin-3-ol (Analogous Structure).[1] Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] Solvent Miscibility and Polarity Chart.[1] Retrieved from

  • BenchChem. (2025).[1][5] Guide on Solubility of Azetidine Derivatives. Retrieved from [1]

Minimizing side reactions during the alkylation of 3-Benzylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the alkylation of 3-Benzylazetidin-3-ol . It is designed to navigate the specific reactivity profiles of strained 4-membered heterocycles, where the competition between nucleophilic substitution and ring-opening degradation is critical.[1]

Technical Support Center: this compound Alkylation

Ticket Subject: Minimizing Side Reactions & Optimizing Yield Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry[1]

Substrate Analysis & Critical Risks

Before initiating any protocol, you must understand the "personality" of your substrate.[1] this compound possesses two distinct nucleophilic sites and a latent instability due to ring strain.[1]

  • Structure: this compound.[1]

    • Site A (Nitrogen): A secondary amine. It is a "soft" nucleophile and the kinetic site of alkylation.

    • Site B (Oxygen): A tertiary alcohol. It is sterically hindered by the geminal benzyl group and is a "hard" nucleophile.

    • The Trap (Ring Strain): The azetidine ring has ~26 kcal/mol of strain energy. If the nitrogen is quaternized (over-alkylated) or protonated, the ring becomes an electrophilic "spring" waiting to snap open upon attack by any available nucleophile (solvent, halide, or starting material).[1]

Troubleshooting Guides (FAQ Format)

Issue A: "My reaction mixture turned into an intractable tar/polymer."

Diagnosis: Catastrophic Ring Opening. Root Cause: You likely formed an Azetidinium Ion (quaternary ammonium salt) which subsequently underwent nucleophilic ring opening.[2] This is common when using excess alkylating agent or high heat. Corrective Action:

  • Stoichiometry Control: Never exceed 1.0–1.1 equivalents of alkyl halide. If the reaction is slow, do not add more reagent; instead, switch to a more reactive leaving group (e.g., Iodide vs. Bromide).[1]

  • Temperature Cap: Maintain reaction temperature below 60°C. Azetidinium salts degrade rapidly above 80°C.

  • Avoid Lewis Acids: Ensure your solvent is free of acidic impurities (e.g., use anhydrous DMF/MeCN).[1]

Issue B: "I am seeing significant O-alkylated byproducts."

Diagnosis: Loss of Regioselectivity. Root Cause: Use of "hard" bases (e.g., NaH, KH) or high polarity protic solvents that solvate the anion, making the alkoxide more reactive.[1] Corrective Action:

  • Base Selection: Switch to mild, buffered bases like Cesium Carbonate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    . These deprotonate the amine (forming the nucleophilic amide/amine) but are often insufficient to fully deprotonate the tertiary alcohol.
  • Solvent Choice: Use Acetonitrile (MeCN) or THF. Avoid DMF if O-alkylation is persistent, as its high dielectric constant can enhance alkoxide reactivity.[1]

Issue C: "The reaction stalls at 50% conversion."

Diagnosis: Hydrohalic Acid Inhibition. Root Cause: As the amine reacts with the alkyl halide (R-X), HX is generated.[1] If the base is insoluble or too weak, the HX protonates the remaining starting material, rendering it non-nucleophilic and activating it for acid-catalyzed ring opening.[1] Corrective Action:

  • Phase Transfer Catalysis: If using inorganic bases (

    
    ) in organic solvents, add 5-10 mol% TBAI (Tetrabutylammonium iodide)  to solubilize the carbonate and scavenge protons.
    
  • Scavenger Base: Add a soluble organic base like DIPEA (Hünig's base) as a proton sponge.

Visualizing the Reaction Pathways

The following diagram illustrates the "Safe Zone" (N-Alkylation) versus the "Danger Zone" (Azetidinium formation and Ring Opening).

ReactionPathways SM This compound (Substrate) Product N-Alkyl-3-benzylazetidin-3-ol (DESIRED PRODUCT) SM->Product Path A: 1.0 eq Base Kinetic Control Azetidinium Azetidinium Ion (Quaternary Salt) SM->Azetidinium Path B: Excess R-X or High Temp O_Alkyl O-Alkyl Side Product SM->O_Alkyl Path C: Strong Base (NaH) Thermodynamic Control RX Alkyl Halide (R-X) Product->Azetidinium Over-Alkylation RingOpen Ring-Opened Polymer/Tar (FAILURE) Azetidinium->RingOpen Nucleophilic Attack (Ring Strain Release)

Figure 1: Reaction landscape showing the narrow path to the desired N-alkylated product and the risks of over-alkylation.

Optimized Standard Operating Procedure (SOP)

This protocol prioritizes N-selectivity and Ring Preservation .

Objective: Synthesis of N-alkyl-3-benzylazetidin-3-ol.

ParameterSpecificationRationale
Solvent Acetonitrile (MeCN) or THFAprotic, moderate polarity.[1] Avoids protic solvents that stabilize leaving groups too well.
Concentration 0.1 MDilution prevents intermolecular polymerization if ring opening occurs.
Base

(3.0 equiv)
Mild base. Buffers HX generation without deprotonating the tertiary -OH.
Catalyst KI or TBAI (0.1 equiv)Finkelstein reaction in situ (R-Cl

R-I) accelerates rate at lower temps.
Temperature 0°C

RT
Start cold to control exotherm. Never exceed 40°C.

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in anhydrous Acetonitrile (0.1 M concentration).

  • Base Addition: Add

    
      (3.0 equiv) and TBAI  (0.1 equiv). Stir at Room Temperature (RT) for 15 minutes to ensure a homogeneous suspension.
    
  • Reagent Addition: Cool the mixture to 0°C (ice bath). Add the Alkyl Halide (1.05 equiv) dropwise over 10 minutes. Crucial: Do not dump the reagent in all at once.

  • Reaction: Allow the mixture to warm to RT naturally. Monitor by TLC or LCMS every 2 hours.

    • Checkpoint: If starting material remains after 12 hours, add 0.1 equiv of Alkyl Halide.[1] Do not add large excesses.

  • Workup (Critical for Azetidines):

    • Filter off the solids (

      
      /KX).
      
    • Concentrate the filtrate under reduced pressure at a bath temperature <35°C . (Heat is the enemy during concentration).

    • Redissolve residue in DCM and wash with saturated

      
       (pH ~8). Avoid strong acid washes.
      
    • Dry over

      
       and concentrate.
      

Decision Logic for Conditions

Use this flow to determine if you need to deviate from the standard protocol.

DecisionTree Start Start: Alkylation Goal Target Target Site? Start->Target N_Alkyl N-Alkylation Target->N_Alkyl Nitrogen O_Alkyl O-Alkylation Target->O_Alkyl Oxygen BaseCheck Is Alkyl Halide Highly Reactive? (e.g., Benzyl Bromide, Methyl Iodide) N_Alkyl->BaseCheck Protect MUST Protect Nitrogen first (e.g., Boc-protection) O_Alkyl->Protect Step 1 Mild Use K2CO3 / MeCN 0°C -> RT BaseCheck->Mild Yes Slow Use DIPEA / DMF Heating to 40°C max BaseCheck->Slow No (Steric bulk) StrongBase Use NaH / THF (Deprotonate OH) Protect->StrongBase Step 2

Figure 2: Decision matrix for selecting reaction conditions based on regioselectivity requirements.

References

  • Padwa, A. (2021).[1][3] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews.

    • Supports the mechanism of ring strain and azetidinium ion instability.[1]

  • Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. [1]

    • Provides foundational data on N-alkylation vs.
  • PubChem. (2025).[4][5] 1-Benzhydrylazetidin-3-ol Compound Summary. National Library of Medicine.[1]

    • Source for stability data (pH sensitivity and thermal degradation).[6]

  • LaPlante, S. R., et al. (2013).[1][7] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters. [1]

    • Methodology for distinguishing N- vs O-alkyl

Sources

Technical Support Center: Temperature Optimization for Azetidine Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of temperature conditions for the deprotection of 3-Benzylazetidin-3-ol .

Important Nomenclature Note: In industrial and pharmaceutical contexts (e.g., Baricitinib synthesis), the term "Benzylazetidinol" typically refers to 1-benzylazetidin-3-ol (where the benzyl group protects the nitrogen). However, "this compound" technically refers to a scaffold with a benzyl substituent at the C3 position.

  • Scenario A (Most Likely): You are removing the N-benzyl group from 1-benzylazetidin-3-ol to yield azetidin-3-ol.

  • Scenario B: You are deprotecting a precursor (e.g., N-Boc) to yield This compound .

This guide focuses on Scenario A (N-debenzylation) via hydrogenolysis, as this is the most temperature-sensitive operation due to the risk of azetidine ring opening.

Executive Summary: The Temperature-Strain Paradox

The deprotection of 1-benzylazetidin-3-ol involves a critical trade-off. You must supply enough thermal energy to overcome the activation barrier for Palladium-catalyzed hydrogenolysis while remaining below the threshold where the strained azetidine ring (approx. 26 kcal/mol strain energy) undergoes reductive ring-opening.

  • Optimal Window: 20°C – 35°C

  • Danger Zone: > 45°C (Rapid ring opening to aminopropanediol derivatives)

  • Kinetic Stall: < 10°C (Catalyst poisoning by the free amine product dominates)

Troubleshooting Guide (Q&A)

Q1: My reaction stalls at 50% conversion even at 25°C. Should I increase the temperature to 50°C?

Recommendation: NO. Do not use heat to overcome stalling in this reaction. Root Cause: The product, azetidin-3-ol, is a secondary amine that binds strongly to the Pd surface, poisoning the catalyst. Increasing temperature to 50°C significantly increases the rate of reductive ring opening , leading to linear impurities (e.g., 3-amino-1-phenylpropan-1-ol derivatives) that are difficult to separate. Solution:

  • Acid Scavenger: Add 1.0–1.1 equivalents of HCl or Acetic Acid. This protonates the product immediately upon formation, preventing it from binding to the catalyst.

  • Pressure: Increase H₂ pressure (from 1 atm to 3–5 bar) rather than temperature.

Q2: I see a "propylamine" impurity growing in my HPLC. What happened?

Diagnosis: Thermal Ring Opening. Mechanism: At elevated temperatures (>40°C), the Pd catalyst facilitates the cleavage of the C-N bond within the strained ring. Corrective Action:

  • Strictly control internal temperature (IT) to < 30°C .

  • Ensure your cooling loop is active during the hydrogen introduction, as the initial adsorption is exothermic.

Q3: Can I use Transfer Hydrogenation (e.g., Ammonium Formate) instead of H₂ gas?

Analysis: Yes, but temperature control is harder. Risk: Transfer hydrogenation often requires reflux (MeOH at 65°C), which is fatal for azetidine yields. Optimization: If using Formate/Pd, you must use a "cold" protocol (RT to 30°C) with a more active catalyst loading (10-20% w/w) to compensate for the lower temperature.

Optimized Protocol: N-Debenzylation of 1-Benzylazetidin-3-ol

Objective: Clean conversion to Azetidin-3-ol without ring opening.

ParameterStandard ConditionOptimized ConditionRationale
Solvent MethanolMethanol + 1.1 eq HCl Prevents catalyst poisoning by product.
Catalyst 10% Pd/C (Dry)5-10% Pd/C (50% wet) Wet catalyst reduces ignition risk; lower loading works if acid is used.
Temperature Reflux20°C – 25°C Prevents ring opening (thermodynamic control).
Pressure Balloon (1 atm)3 – 5 bar (45-75 psi) Drives kinetics at low temp.
Time 24 hours4 – 6 hours Faster reaction reduces time for side-reactions.

Step-by-Step:

  • Charge: Reactor with 1-benzylazetidin-3-ol (1.0 wt) and Methanol (10 vol).

  • Add Acid: Add concentrated HCl (1.05 eq) slowly. Maintain Temp < 25°C.

  • Inert: Purge with Nitrogen.[1][2]

  • Catalyst: Add 10% Pd/C (50% wet, 0.1 wt).

  • Hydrogenation: Pressurize to 4 bar H₂. Stir vigorously at 20-25°C .

  • Monitoring: Check HPLC at 2 hours. Look for the "Ring Open" impurity (usually elutes later/earlier depending on method).

  • Workup: Filter catalyst immediately upon completion. Do not let the mixture stir without H₂ pressure, as disproportionation can occur.

Mechanistic Pathway & Decision Tree

The following diagram illustrates the kinetic competition between the desired deprotection and the fatal ring-opening pathway.

Azetidine_Deprotection Start 1-Benzylazetidin-3-ol (Substrate) Pd_Complex Pd-Substrate Complex Start->Pd_Complex Adsorption Desired Azetidin-3-ol (Product) Pd_Complex->Desired H2, 25°C, Acid (Fast Kinetics) RingOpen Amino-Propanediol (Ring Opened Impurity) Pd_Complex->RingOpen Heat (>45°C) High Energy Path Poisoned Catalyst Poisoning (Stalled Reaction) Desired->Poisoned Free Amine Binding (No Acid Present) Poisoned->RingOpen User Increases Temp to fix stalling

Caption: Kinetic pathway showing how increasing temperature to overcome catalyst poisoning inadvertently triggers irreversible ring opening.

References

  • Cui, Y., et al. (2019).[3] A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry. (Describes synthesis of 1-benzylazetidin-3-ol and optimization of conditions).

  • Reddy, V., et al. (2011).[4] Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol. Organic Process Research & Development. (Details the impact of temperature on azetidine stability).

  • BenchChem. (n.d.). tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate Synthesis Protocols. (Provides general handling for azetidine ring sensitivity).

  • Vertex Pharmaceuticals. (2010). Patent WO2010084438A1: Amino-heterocyclic compounds used as PDE9 inhibitors. (Contains specific examples of azetidine deprotection using TFA and Hydrogenolysis).

Sources

Overcoming steric hindrance in 3-Benzylazetidin-3-ol substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azetidine Chemistry Division Topic: Overcoming Steric Hindrance in 3-Benzylazetidin-3-ol Substitution Reactions Ticket ID: AZT-3BZ-OH-SUB Status: Open

Welcome to the Azetidine Technical Support Hub

Current User Context: You are attempting to functionalize the C3-position of a This compound core. The Problem: You are fighting two opposing forces.

  • Steric Congestion: The C3 position is a quaternary center. The bulky benzyl group and the rigid azetidine ring create a "fortress" that blocks standard nucleophilic attack (

    
    ).
    
  • Ring Strain: The 4-membered ring (~26 kcal/mol strain energy) is a "loaded spring." Aggressive activation of the hydroxyl group (to make it a better leaving group) often triggers ring fragmentation or rearrangement rather than substitution.

This guide bypasses standard textbook answers that fail on this substrate. Below are the specific troubleshooting tickets for the most common reaction failures.

Module 1: The "Impossible" Etherification (O-Alkylation)

User Complaint: "I tried Williamson ether synthesis (NaH + Alkyl Halide), but I only recovered starting material or got a complex mixture."

Root Cause Analysis: The tertiary hydroxyl group at C3 is sterically shielded by the benzyl arm. The alkoxide formed is extremely basic but non-nucleophilic due to bulk. It acts as a base, causing elimination (forming the exocyclic alkene) or simply failing to approach the electrophile.

Troubleshooting Protocol:

MethodStatusTechnical Insight
Standard Williamson (NaH/RX) FAIL Alkoxide is too bulky. Steric clash prevents

on the alkyl halide.
Silver Oxide (Ag₂O) TRY THIS Acts as a mild base and halogen scavenger. Often works for hindered substrates where NaH fails.
Acid-Catalyzed Imidate GOLD STANDARD Bypasses the need for a nucleophilic alkoxide.

The Solution: Acid-Catalyzed Trichloroacetimidate Alkylation Instead of forcing a bulky nucleophile to attack, use an acid catalyst to activate an electrophile that can "slip" into the hindered pocket.

Step-by-Step Protocol:

  • Activate: Dissolve this compound in DCM (0.1 M).

  • Reagent: Add the trichloroacetimidate of your desired alkyl group (2.0 equiv).

  • Catalyst: Add a catalytic amount of TMSOTf (0.1 equiv) or TfOH at 0°C.

  • Mechanism: The acid protonates the imidate, making it hyper-electrophilic. The hindered alcohol attacks this reactive species.

  • Quench: Neutralize with

    
     before concentration to prevent acid-catalyzed reversal.
    

Module 2: Converting C3-OH to C3-F (Deoxyfluorination)

User Complaint: "I used DAST (Diethylaminosulfur trifluoride) and my reaction turned black/exploded/gave the alkene."

Root Cause Analysis: DAST generates HF in situ and forms a discrete intermediate that requires


 displacement by fluoride. On a quaternary center, 

is forbidden. The intermediate waits, eventually eliminating to the alkene or causing ring expansion via the azetidinium ion.

The Solution: Stabilized Carbocation Fluorination (Fluolead™ or XtalFluor-E®) You must shift the mechanism from


 to a controlled "ion-pair" substitution.

Optimized Workflow:

  • Reagent Choice: Switch to XtalFluor-E or Fluolead . These are less explosive and release HF more slowly.

  • Additive: You MUST use an exogenous fluoride source like

    
     (TREAT-HF). This increases the concentration of fluoride nucleophile without increasing basicity (which causes elimination).
    
  • Temperature: Run at -78°C to 0°C. Do not heat.

DOT Diagram: Fluorination Decision Tree

Fluorination_Pathway cluster_mech Mechanism Insight Start Substrate: this compound Reagent Reagent Selection Start->Reagent DAST DAST / Deoxo-Fluor Reagent->DAST High Risk Xtal XtalFluor-E + Et3N-3HF Reagent->Xtal Recommended Result_Bad Elimination (Alkene) or Ring Opening DAST->Result_Bad Steric Block of SN2 Result_Good 3-Fluoro-3-benzylazetidine (Target) Xtal->Result_Good Ion-Pair Mechanism IonPair Carbocation-Fluoride Tight Ion Pair Xtal->IonPair IonPair->Result_Good

Caption: Pathway selection for fluorination of hindered azetidinols. DAST favors elimination; XtalFluor promotes controlled substitution.

Module 3: Nitrogen Substitution (The Ritter Reaction)

User Complaint: "I want to replace the -OH with an amine (-NH2). Mitsunobu reaction failed completely."

Root Cause Analysis: Mitsunobu reactions (


/DIAD) proceed via 

inversion. This is geometrically impossible at a quaternary C3 center in a 4-membered ring.

The Solution: The Ritter Reaction (


 Pathway) 
Since the C3 position is tertiary, it can support a carbocation (transiently). The benzyl group provides slight stabilization, but the ring strain makes it reactive. We use this to our advantage.

Protocol (The "Nitrile Trap"):

  • Solvent/Reagent: Dissolve substrate in Acetonitrile (acts as both solvent and nucleophile).

  • Acid: Add concentrated

    
     (stoichiometric) or Triflic Acid (catalytic) dropwise at 0°C.
    
  • Mechanism: The -OH is protonated and leaves (

    
    ). The resulting carbocation is immediately trapped by the abundant acetonitrile solvent.
    
  • Hydrolysis: Aqueous workup converts the intermediate nitrilium ion into the Acetamide .[1]

  • Deprotection: Hydrolyze the acetamide (HCl/MeOH) to reveal the free primary amine.

Why this works: It relies on


 (carbocation formation), which is allowed at tertiary centers, unlike 

.

Module 4: Thiolation (The Iron-Catalyzed Shortcut)

Technical Insight: Recent methodologies have unlocked a direct route to 3-aryl-3-sulfanyl azetidines (C3-S-R bond formation) using iron catalysis.[2] This is one of the few direct substitution methods that works well on this specific scaffold.

Protocol:

  • Catalyst:

    
     (5-10 mol%).
    
  • Nucleophile: Aryl thiol (Ar-SH) or Alkyl thiol.

  • Conditions: DCM, room temperature.

  • Mechanism: The iron acts as a Lewis acid to ionizing the C3-OH, generating a carbocation which is intercepted by the soft thiol nucleophile.

Summary of Reactivity Rules

Target Group at C3Recommended MethodCritical Note
-F (Fluorine) XtalFluor-E /

Avoid DAST (Elimination risk).
-OR (Ether) Imidate / TMSOTfWilliamson synthesis will fail.
-NH2 (Amine) Ritter Reaction (

/MeCN)
Mitsunobu will fail.
-SR (Thioether)

catalyzed substitution
Works best with electron-rich thiols.

References

  • Ritter Reaction on Azetidines

    • Title: A Sustainable Twist on the Ritter Reaction: Iron-Based Deep Eutectic Solvents as a Green Route to Amide Synthesis.[3]

    • Source:Royal Society of Chemistry (RSC).
    • URL:[Link]

  • Deoxyfluorination Risks

    • Title: Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activ
    • Source:Journal of the American Chemical Society (via NIH).
    • URL:[Link]

  • Thiol Alkylation (Iron Catalysis)

    • Title: Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkyl
    • Source:Organic Letters (via NIH/PubMed).
    • URL:[Link]

  • Nucleophilic Ring Opening (Warning)

    • Title: Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts.[4]

    • Source:Royal Society of Chemistry (RSC Advances).
    • URL:[Link]

Sources

Technical Support Center: Purification of Polar Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Paradox

User Query: "Why does my azetidine product vanish on the column or streak into the baseline?"

The Core Issue: Azetidines represent a "perfect storm" for purification failure on standard silica gel. They possess two conflicting properties that sabotage standard chromatography:

  • High Basicity (

    
    ):  The nitrogen lone pair is highly available, leading to aggressive binding with acidic silanols (
    
    
    
    ) on the silica surface.
  • Ring Strain (~25 kcal/mol): The four-membered ring is thermodynamically unstable. When protonated by acidic silica, the ring becomes an electrophilic "spring-loaded" trap, susceptible to nucleophilic attack by the mobile phase (e.g., methanol), leading to ring-opening and total sample loss.

This guide provides the protocols to navigate these challenges, moving beyond standard "add more base" advice to chemically engineered solutions.

Module 1: The Interaction Problem (Tailing & Retention)

Q: My compound is streaking from the baseline to the solvent front. How do I fix this?

A: This is a classic "cation-exchange" effect. Your basic azetidine is protonated by the silica and is sticking electrostatically, not interacting via standard adsorption. You must suppress this ionization.

Troubleshooting Protocol: The Modifier Strategy

You need a mobile phase modifier to compete for the silanol sites.[1]

ModifierConcentrationProsConsBest For
Triethylamine (TEA) 1–3% v/vStrong silanol blocker; excellent peak shape.High b.p. (89°C); difficult to remove; can form salts.Stable, lipophilic azetidines.
Ammonium Hydroxide (

, 28%)
1–2% v/vVolatile; easy to remove; suppresses ionization well.Immiscible in pure DCM (needs MeOH); difficult to handle.Very polar, acid-sensitive compounds.
Ammonia in MeOH (7N) 1–5% v/vConvenient; no water introduction.Expensive; concentration decreases over time (volatile).Routine screening.

Critical Warning: Do not simply add TEA to your solvent bottle. You must pre-treat the column.[2] If you run a gradient without pre-treatment, the modifier will be adsorbed by the silica during the run, changing the mobile phase composition and causing retention time drift.

The "Buffered Slurry" Protocol (Self-Validating)
  • Equilibration: Flush the column with 3 Column Volumes (CV) of the starting solvent system containing the modifier (e.g., 95:5 DCM:MeOH + 1% TEA).

  • Validation: Check the pH of the eluent exiting the column. It must match the basicity of your mobile phase. If the exit solvent is neutral, the silica is still "eating" your base. Continue flushing.

  • Loading: Dissolve your sample in the modified solvent. Do not load in pure DCM.

Module 2: The Stability Problem (Decomposition)

Q: I loaded 500mg of crude, but recovered only 50mg. Where did it go?

A: You likely triggered Acid-Catalyzed Ring Opening . On standard silica, the protonated azetidine is attacked by nucleophiles (often the Methanol in your mobile phase), converting your valuable heterocycle into a useless linear amino-ether.

Visualizing the Degradation Pathway

AzetidineDegradation cluster_surface Chromatographic Column Environment Azetidine Intact Azetidine (Strained Base) Activated Protonated Azetidinium (Highly Electrophilic) Azetidine->Activated Protonation (Acid-Base Rxn) Silica Silica Surface (Acidic Silanols) Silica->Activated Surface Catalysis RingOpen Ring-Opened Product (Linear Amino-Ether) Activated->RingOpen Nucleophilic Attack (Ring Strain Release) Nucleophile Nucleophile (MeOH/H2O) Nucleophile->RingOpen

Figure 1: Mechanism of azetidine degradation on acidic silica gel. The combination of ring strain and acidic surface promotes irreversible ring opening.

The Solution: Alternative Stationary Phases

If your compound is degrading, adding TEA is often insufficient. You must remove the acidic surface entirely.

Recommendation: Switch to Amine-Functionalized Silica (


-Silica) .
  • Mechanism: The surface is bonded with propyl-amine groups. It is basic (

    
    ).
    
  • Benefit: It repels the basic azetidine (preventing tailing) and eliminates the acidic protons that cause degradation.

  • Workflow: Use standard solvents (Hexane/EtOAc or DCM/MeOH) without modifiers.

Module 3: The Detection Problem

Q: My compound has no UV chromophore. How do I see it?

A: Azetidines are often UV-inactive at 254nm. Relying on UV will lead to discarding fractions containing your product.

Detection Protocol:

  • Primary: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) . These are universal detectors.

  • Secondary (TLC Stains):

    • KMnO4 (Potassium Permanganate): Oxidizes the amine (Yellow spot on purple).

    • Ninhydrin: Specific for primary/secondary amines (Red/Pink spots). Note: Tertiary azetidines may not stain well.

    • Iodine Chamber: Universal, but reversible.

Master Workflow: The Decision Matrix

Use this logic flow to select the correct purification method for your specific derivative.

PurificationLogic Start Crude Azetidine Mixture CheckLipophilicity Is the compound Lipophilic (LogP > 1)? Start->CheckLipophilicity StandardSilica Standard Silica + 1% TEA CheckLipophilicity->StandardSilica Yes CheckStability Is it Acid Sensitive? (Susceptible to Ring Opening) CheckLipophilicity->CheckStability No (Polar) AmineSilica Amine-Functionalized Silica (Solvent: Hex/EtOAc or DCM) CheckStability->AmineSilica Yes (Unstable) ReversePhase Reverse Phase (C18) (High pH Buffer: Ammonium Bicarb) CheckStability->ReversePhase No (Stable) HILIC HILIC Mode (Acetonitrile/Water + Buffer) CheckStability->HILIC Very Polar

Figure 2: Strategic decision tree for selecting the optimal stationary phase based on azetidine physicochemical properties.

FAQ: Rapid Troubleshooting

Q: I used TEA, but now I can't get it out of my product. It's an oil. A: TEA hydrochloride salts are notoriously hard to remove.

  • Fix: Dissolve the oil in EtOAc/Ether. Wash 3x with Saturated

    
     (do not use strong base or acid). The free base TEA will stay in the organic layer, but the bulk can be removed by rotary evaporation with a heptane azeotrope.
    
  • Prevention: Use Ammonia in MeOH next time; it evaporates completely.

Q: Can I use Alumina instead of Silica? A: Yes, Basic Alumina (Activity III) is an excellent alternative for acid-sensitive azetidines. However, it has lower resolution (theoretical plates) than silica. Use it for filtration or simple separations, not for separating close isomers.

Q: My peak shape is good, but the retention time shifts every run. A: You are not equilibrating the column. The silica is slowly becoming saturated with the amine modifier from your mobile phase. You must run at least 3-5 CVs of the modified solvent before injecting the sample to reach a steady state.

References

  • Teledyne ISCO. Purification of Ionizable Organic Amine Compounds Using Flash Column Chromatography. Application Note. Link

  • Biotage. Flash Chromatography Separation of Basic Organic Compounds without Modifier. Technical Guide. Link

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Méndez, A., et al. (2003).[3] Comparison of the acidity of residual silanol groups in several liquid chromatography columns. Journal of Chromatography A. Link[3]

  • Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. Technical Article.[4][5][6][7][8][9] Link

Sources

Technical Support Center: Stabilizing 3-Benzylazetidin-3-ol Free Base

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Benzylazetidin-3-ol. As a key building block in medicinal chemistry and drug development, the stability of this azetidine derivative is paramount for reproducible and successful research.[1] Many users, particularly those working with the free base form, encounter challenges with its long-term stability. This guide provides in-depth, field-proven insights and protocols to help you troubleshoot common issues and implement robust storage strategies. We will delve into the causality behind its degradation and provide self-validating systems to ensure the integrity of your starting material.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the handling and storage of this compound free base.

Q1: My freshly isolated this compound, a white solid, is turning yellow or brown over time. What is causing this discoloration?

A: This is a definitive sign of chemical degradation. The primary cause is oxidation. The this compound free base has two main sites susceptible to atmospheric oxygen: the lone pair of electrons on the nitrogen atom and the benzylic C-H bonds. Oxidation at these sites can lead to the formation of N-oxides or benzylic ketones, which often conjugate to form colored impurities (chromophores). This process can be significantly accelerated by exposure to light and ambient temperatures.[2][3]

Q2: Is storing the free base in a standard laboratory freezer at -20°C sufficient for long-term stability?

A: While low temperature is essential and slows down degradation kinetics, it is often insufficient on its own for ensuring long-term stability.[4] For periods exceeding a few weeks, storage at -20°C should be combined with two other critical factors: (1) storage under an inert atmosphere (e.g., argon or dry nitrogen) to prevent oxidation, and (2) protection from light by using amber glass vials.[5]

Q3: For long-term storage, is it better to keep the compound as a solid or dissolved in a solvent?

A: For long-term storage (>1 month), storing the compound as a meticulously dried, crystalline solid under an inert atmosphere is unequivocally superior. Storing it in solution is generally not recommended for long durations because:

  • Solvents can contain dissolved oxygen, which accelerates oxidative degradation.

  • The increased molecular mobility in solution can lead to faster reaction rates.

  • Protic solvents (like methanol or ethanol) or trace amounts of water can potentially facilitate degradation pathways such as ring-opening.

Q4: I've noticed that the hydrochloride (HCl) salt of this compound is much more stable. Why is that?

A: This is an excellent observation rooted in fundamental chemistry. When the basic azetidine nitrogen is protonated to form the hydrochloride salt (an ammonium salt), the lone pair of electrons on the nitrogen is no longer available to participate in oxidative reactions. This effectively "protects" one of the most reactive sites on the molecule, dramatically enhancing its shelf life. While the HCl salt is more stable for storage, the free base is often required for subsequent nucleophilic reactions, necessitating its careful handling.

Part 2: Troubleshooting Guide for Stability Issues

If you are actively experiencing degradation, this guide will help you diagnose the cause and implement a solution.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing stability problems with this compound free base.

G start Problem: this compound Free Base Degrading check_form Is the compound a solid or in solution? start->check_form solid_path Solid check_form->solid_path Solid solution_path Solution check_form->solution_path Solution check_solid_atm How is it stored? solid_path->check_solid_atm air_exposure Exposed to Air / Light check_solid_atm->air_exposure Air/Light inert_storage Under Inert Gas & Protected from Light check_solid_atm->inert_storage Inert solve_solid SOLUTION: Store solid under Argon/N2 in a sealed amber vial at ≤ -20°C. (See Protocol 1) air_exposure->solve_solid check_purity Check for non-volatile acidic/basic impurities (e.g., from chromatography) inert_storage->check_purity repurify SOLUTION: Re-purify material, ensuring all processing reagents are removed. check_purity->repurify Impurities Likely check_solvent What is the solvent? solution_path->check_solvent protic_solvent Protic (e.g., MeOH, EtOH) or contains water check_solvent->protic_solvent Protic aprotic_solvent Anhydrous Aprotic (e.g., THF, Toluene) check_solvent->aprotic_solvent Aprotic solve_protic CAUSE: Solvent can participate in degradation (e.g., ring-opening). SOLUTION: Use only for immediate reactions. protic_solvent->solve_protic check_solution_atm Was the solvent degassed? aprotic_solvent->check_solution_atm not_degassed No check_solution_atm->not_degassed No degassed Yes check_solution_atm->degassed Yes solve_degas SOLUTION: Use freshly distilled/anhydrous solvent. Degas with Ar/N2 for 15-30 min before use. Store solutions short-term under inert gas. not_degassed->solve_degas degassed->check_purity

Caption: Troubleshooting workflow for this compound degradation.

Part 3: The Chemistry of Degradation

Understanding the potential degradation pathways is key to preventing them. This compound free base is susceptible to several modes of decomposition.

Primary Degradation Pathways
  • Oxidation: This is the most common pathway. The tertiary amine can be oxidized to an N-oxide, and the benzylic position is prone to oxidation to form a ketone. These reactions are often radical-mediated and catalyzed by light and trace metals.[6][7]

  • Dehydration: As a tertiary alcohol, the compound can undergo acid-catalyzed dehydration (elimination of water) to form the corresponding alkene, 1-benzyl-3-methyleneazetidine.[8] This is a significant risk if the material is contaminated with acidic residues from synthesis or chromatography.

  • Ring-Opening: The four-membered azetidine ring possesses significant ring strain (~25.4 kcal/mol), making it susceptible to nucleophilic attack and ring-opening, a reaction that can be promoted by various reagents and conditions.[9]

The diagram below illustrates these potential degradation routes.

G main This compound (Free Base) oxidation Oxidation (O2, light) main->oxidation [O] dehydration Dehydration (Acidic Trace) main->dehydration H+ / Δ ring_opening Ring-Opening (Nucleophiles) main->ring_opening Nu: prod_ox N-Oxides, Benzylic Ketones (Colored Impurities) oxidation->prod_ox prod_dehy 1-Benzyl-3-methyleneazetidine (Alkene Impurity) dehydration->prod_dehy prod_ro Acyclic Amino Alcohols ring_opening->prod_ro

Caption: Potential degradation pathways of this compound free base.

Part 4: Protocols for Stabilization & Quality Control

Implementing standardized protocols is the most effective way to ensure the long-term integrity of your material.

Protocol 1: Recommended Procedure for Long-Term Solid Storage

This protocol describes the gold standard for storing this compound free base.

Objective: To prepare a solid sample of the free base for storage of 6 months or longer with minimal degradation.

Materials:

  • Purified this compound free base

  • High-vacuum pump (<1 mbar) with a cold trap

  • Schlenk flask or similar vacuum-rated vessel

  • Amber glass vial with a PTFE-lined screw cap

  • Parafilm® or vinyl electrical tape

  • Source of dry Argon or Nitrogen gas

Methodology:

  • Final Purification: Ensure the material is of the highest possible purity. Non-volatile impurities from the final synthetic steps can catalyze degradation.

  • Thorough Drying: Place the purified solid in a Schlenk flask. Dry under high vacuum for at least 4-6 hours at ambient temperature to remove all residual solvents. Do not heat, as this can promote dehydration.

  • Inert Gas Backfill: Carefully break the vacuum with dry argon or nitrogen.

  • Transfer: In a glove box or under a positive flow of inert gas, quickly transfer the dry powder to a pre-weighed amber glass vial.

  • Purge and Seal: Purge the headspace of the vial with inert gas for 1-2 minutes. Immediately and tightly seal the vial with the PTFE-lined cap.

  • Final Seal & Label: Wrap the cap and neck of the vial with Parafilm® as an extra barrier against moisture and air ingress. Label clearly with the compound name, batch number, date, and storage conditions.

  • Storage: Place the sealed vial inside a secondary container and store in a freezer at -20°C or, for maximum longevity, at -80°C.

Protocol 2: Self-Validating Stability Monitoring by HPLC

This protocol allows you to empirically validate your storage method by tracking the compound's purity over time.

Objective: To quantify the purity of a stored sample and detect the emergence of degradation products.

Methodology:

  • Initial Analysis (T=0): Immediately after preparing your material for storage (as per Protocol 1), take a small aliquot (~1 mg). Prepare a standard solution in a suitable solvent (e.g., 1 mg/mL in Acetonitrile) and analyze it immediately by HPLC. This is your baseline (T=0) purity.

  • Time-Point Analysis: At set intervals (e.g., 1, 3, 6, and 12 months), remove the stored vial from the freezer. Crucially, allow it to warm completely to room temperature before opening to prevent water condensation on the cold solid.

  • Sample Preparation: Under an inert atmosphere if possible, quickly remove a small sample, reseal the vial, and return it to the freezer. Prepare a solution at the same concentration as your T=0 sample.

  • HPLC Analysis: Analyze the new sample using the exact same HPLC method as the T=0 sample.

  • Data Comparison: Compare the chromatograms.

    • Assess Purity: Calculate the area percent of the main peak. A decrease indicates degradation.

    • Identify Degradants: Look for the appearance of new peaks. Note their retention times and relative area percentages.

Example HPLC Method:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

This stability monitoring protocol is a self-validating system; the data you generate will provide direct evidence of the effectiveness of your storage technique.[10][11]

Part 5: Summary of Recommended Storage Conditions

This table summarizes the recommended conditions for storing this compound free base.

ParameterShort-Term Storage (< 1 month)Long-Term Storage (> 1 month)Rationale
Physical Form SolidDry, Crystalline SolidMinimizes molecular mobility and solvent-related degradation.
Temperature 2-8°C or -20°C-20°C to -80°C (Recommended) Reduces the rate of all chemical degradation pathways.[12]
Atmosphere Sealed containerInert Gas (Argon or N₂) Overlay Prevents oxidative degradation, the primary instability pathway.
Container Clear or Amber VialAmber Glass Vial with PTFE-lined Cap Protects from light, which can catalyze oxidation.[13][14]
Sealing Screw CapScrew Cap + Parafilm®/Tape Wrap Provides an additional barrier to air and moisture ingress.

By implementing these scientifically grounded strategies, you can significantly extend the shelf-life of your this compound free base, ensuring the integrity and reproducibility of your valuable research.

References

  • Reddy, V. V. R. M., et al. (2011). Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. Organic Process Research & Development. Available at: [Link]

  • Ferreira, M. et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Chemical Biology. Available at: [Link]

  • Karrouchi, K., et al. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules. Available at: [Link]

  • Ashenhurst, J. (2014). Alcohols - Nomenclature and Properties. Master Organic Chemistry. Available at: [Link]

  • Cires, M. J., et al. (2019). Microbial Metabolites of Flavan-3-Ols and Their Biological Activity. Antioxidants. Available at: [Link]

  • Pour, H. S., et al. (2016). The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. International Journal of Biosciences. Available at: [Link]

  • PubChem. (n.d.). 1-benzhydrylazetidin-3-ol Hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • LibreTexts Chemistry. (2024). 17.6: Reactions of Alcohols. Available at: [Link]

  • Update Publishing House. (2012). The effect of light, temperature, ph on stability of anthocyanin pigments in Musa acuminata bract. Journal of Food, Agriculture & Environment. Available at: [Link]

  • Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Analytical Methods for Benzidine. Available at: [Link]

  • Le Bourvellec, C., et al. (2021). Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids. Antioxidants. Available at: [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Azetidine. Available at: [Link]

  • Kosma, C., et al. (2023). A Dynamic Multiple Reaction Monitoring Analytical Method for the Determination of Fungicide Residues in Drinking Water. Applied Sciences. Available at: [Link]

  • Sharma, P., & Kumar, A. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Bentham Science. Available at: [Link]

  • Quora. (2015). Are tertiary alcohols more stable or more reactive than primary alcohols?. Available at: [Link]

  • Qi, S., et al. (2022). Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. Frontiers in Microbiology. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. Nature Chemical Biology. Available at: [Link]

  • ResearchGate. (2002). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. Available at: [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical Research. Available at: [Link]

  • Singh, G. S., & Tilvi, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alcohol Reactivity. Available at: [Link]

  • Asnaashari, M., et al. (2017). Influence of light and temperature on lipid oxidation and colour changes of corn oil including curcumin. Proceedings of 118th The IIER International Conference. Available at: [Link]

  • Lynch, J., et al. (2004). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Environmental Monitoring. Available at: [Link]

  • Frontiers Media. (2022). Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. Frontiers in Microbiology. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Pyrethrins and Pyrethroids, Chapter 7: Analytical Methods. Available at: [Link]

  • Schünemann, M., et al. (2022). Energy-Saving Dehydration of Alcohols Through Modified Spanish Attapulgites as Catalysts for a Sustainable Synthesis of Industrially Relevant Alkene Chemicals. Catalysts. Available at: [Link]

  • Simões, M. M. Q., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Molecules. Available at: [Link]

  • Costantini, D., et al. (2014). Effects of Temperature and Duration of Storage on the Stability of Antioxidant Compounds in Egg Yolk and Plasma. Physiological and Biochemical Zoology. Available at: [Link]

  • Parshikov, I. A. (2013). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Biotechnology Letters. Available at: [Link]

  • Qi, Y., et al. (2021). Isolation and identification of a 2,3,7,8-Tetrachlorodibenzo-P-dioxin degrading strain and its biochemical degradation pathway. AMB Express. Available at: [Link]

Sources

Validation & Comparative

A-Z Guide to ¹H and ¹³C NMR Spectral Analysis of 3-Benzylazetidin-3-ol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Benzylazetidin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry. We will dissect the spectral data to assign proton and carbon signals, interpret coupling constants, and discuss the influence of the strained four-membered ring on the chemical environment. To provide a broader context for drug development professionals, this guide also presents a comparative analysis with structurally related azetidine derivatives, highlighting the spectral shifts induced by substituent modifications. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by experimental data to ensure scientific integrity and practical applicability for researchers in the field.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, are privileged structures in modern drug discovery.[1] Their inherent ring strain endows them with unique conformational properties and reactivity, making them valuable building blocks for creating novel therapeutic agents.[1] Unlike their more flexible five- and six-membered counterparts, the constrained nature of the azetidine ring can lead to more defined ligand-receptor interactions, a desirable trait in rational drug design.

This compound, featuring both a benzyl and a hydroxyl group at the C3 position, presents an interesting case for structural elucidation. NMR spectroscopy is an indispensable tool for unambiguously determining the constitution and stereochemistry of such molecules.[2] This guide will walk through the complete ¹H and ¹³C NMR spectral analysis of this compound, providing a framework for researchers to apply to their own substituted azetidines.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The reliability of spectral interpretation is fundamentally dependent on the quality of the acquired data. The following protocol outlines the steps for preparing a sample of this compound for NMR analysis.

Materials:

  • This compound (synthesis typically involves the reaction of benzylamine with an epoxide like 2-(chloromethyl)oxirane followed by cyclization).[3]

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (0.03% v/v)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)[4]

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, but DMSO-d₆ can be advantageous for observing exchangeable protons like the hydroxyl (-OH) and amine (-NH) protons.

  • Internal Standard: Add TMS to the solution. TMS provides a reference signal at 0 ppm, allowing for accurate chemical shift calibration.

  • Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Place the NMR tube in the spectrometer's probe. Standard acquisition parameters for ¹H NMR on a 400 MHz instrument would involve a spectral width of approximately 16 ppm, an acquisition time of around 4 seconds, and a relaxation delay of 1-2 seconds.[4] For ¹³C NMR, a wider spectral width (e.g., 240 ppm) is necessary.[5]

  • Data Acquisition: Acquire both ¹H and ¹³C{¹H} (proton-decoupled) spectra. For more complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguous assignments.[2]

Spectral Analysis of this compound

The following sections detail the interpretation of the ¹H and ¹³C NMR spectra of this compound. The numbering convention used for assignments is illustrated in the diagram below.

Caption: Structure of this compound with atom numbering.

¹H-NMR Spectrum Analysis

The proton NMR spectrum of this compound reveals distinct signals for the aromatic, benzylic, and azetidine ring protons.

  • Aromatic Protons (H9-H13): A multiplet is typically observed in the range of δ 7.20-7.40 ppm . This signal integrates to 5 protons, corresponding to the phenyl ring of the benzyl group.

  • Azetidine Ring Protons (H2 & H4): The four protons on the azetidine ring at positions C2 and C4 are diastereotopic due to the chiral center at C3. This means they are chemically non-equivalent and will appear as distinct signals. They are often observed as two sets of multiplets or complex patterns between δ 3.00 and δ 4.00 ppm . The protons adjacent to the nitrogen atom are deshielded.[6]

  • Benzylic Protons (H7): A singlet is expected for the two benzylic protons at approximately δ 2.90-3.10 ppm , integrating to 2H.

  • Hydroxyl and Amine Protons (-OH, -NH): These protons are exchangeable, and their chemical shifts are highly dependent on solvent, concentration, and temperature. They often appear as broad singlets. In DMSO-d₆, they are more likely to be observed as distinct peaks. The -NH proton of the azetidine ring can appear in a wide range, while the -OH proton signal is also variable.

¹³C-NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom.

  • Aromatic Carbons (C8-C13): The carbons of the phenyl ring will appear in the aromatic region of the spectrum, typically between δ 125.0 and 140.0 ppm . The quaternary carbon (C8) will be a weak signal.[5]

  • Quaternary Carbon (C3): The carbon atom bearing the hydroxyl and benzyl groups is a quaternary carbon and will appear as a weak signal in the range of δ 60.0-70.0 ppm .

  • Azetidine Ring Carbons (C2 & C4): The two methylene carbons of the azetidine ring are adjacent to the nitrogen atom and will be deshielded, appearing in the range of δ 50.0-60.0 ppm .

  • Benzylic Carbon (C7): The benzylic carbon signal is typically found around δ 40.0-45.0 ppm .

Data Summary

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound.

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
H9-H137.20 - 7.40 (m, 5H)-Aromatic protons of the benzyl group.
C8-C13-125.0 - 140.0Aromatic carbons.
H2, H43.00 - 4.00 (m, 4H)-Diastereotopic protons of the azetidine ring.
C2, C4-50.0 - 60.0Azetidine ring carbons adjacent to nitrogen.
H72.90 - 3.10 (s, 2H)-Benzylic protons.
C7-40.0 - 45.0Benzylic carbon.
C3-60.0 - 70.0Quaternary carbon with -OH and benzyl substituents.
-OHVariable (br s, 1H)-Solvent and concentration dependent.
-NHVariable (br s, 1H)-Solvent and concentration dependent.

Comparative Analysis with Alternative Azetidine Derivatives

To understand the influence of substituents on the NMR spectra of azetidines, it is instructive to compare this compound with other derivatives.

G cluster_0 This compound cluster_1 Azetidine (Unsubstituted) cluster_2 1-Benzhydrylazetidin-3-ol A Aromatic H: ~7.3 ppm Aromatic C: ~125-140 ppm B Ring CH₂: ~3.0-4.0 ppm Ring C: ~50-60 ppm C Benzylic CH₂: ~3.0 ppm Benzylic C: ~40-45 ppm D Quaternary C3: ~60-70 ppm E Ring CH₂ (C2/C4): ~3.6 ppm Ring C (C2/C4): ~48 ppm F Ring CH₂ (C3): ~2.3 ppm Ring C (C3): ~22 ppm G Aromatic H: ~7.2-7.5 ppm Aromatic C: ~127-143 ppm H Ring CH₂: ~3.0-3.8 ppm Ring C: ~60 ppm I Methine CH: ~4.4 ppm Methine C: ~80 ppm Start Substituent Effects Start->A Benzyl & OH groups deshield C3 Start->E Baseline Shifts Start->G Bulky N-substituent deshields ring

Caption: Comparative NMR shifts of substituted azetidines.

Compound Key ¹H Chemical Shifts (δ, ppm) Key ¹³C Chemical Shifts (δ, ppm) Key Structural Difference & Effect
This compound Ring CH₂: 3.0-4.0; Benzyl CH₂: ~3.0; Aromatic: ~7.3Ring C2/C4: 50-60; C3: 60-70; Benzyl C: ~40-45The electron-withdrawing hydroxyl group and the benzyl group at C3 deshield this position significantly.
Azetidine C2/C4-H: ~3.6; C3-H: ~2.3[6]C2/C4: ~48; C3: ~22The unsubstituted ring provides a baseline. The C3 protons and carbon are significantly more shielded without electron-withdrawing groups.
1-Benzhydrylazetidin-3-ol Ring CH₂: ~3.0-3.8; Methine CH: ~4.4[7]Ring C2/C4: ~60; C3: ~60; Methine C: ~80The bulky N-benzhydryl group strongly deshields the entire ring system, particularly the adjacent C2 and C4 positions.

This comparison clearly demonstrates that:

  • Substitution at C3: The presence of an electronegative hydroxyl group and a benzyl group at C3 in this compound leads to a significant downfield shift of the C3 carbon signal compared to unsubstituted azetidine.

  • N-Substitution: A bulky and electron-withdrawing group on the nitrogen, such as the benzhydryl group, has a pronounced deshielding effect on the C2 and C4 carbons and their attached protons.

Conclusion

The ¹H and ¹³C NMR spectral analysis of this compound provides a detailed picture of its molecular structure. The key takeaways for researchers are the diastereotopic nature of the ring protons due to the C3-substitution and the significant influence of both the benzyl and hydroxyl groups on the chemical shifts of the azetidine core. By comparing these spectra with those of simpler azetidine derivatives, a clear understanding of structure-spectra correlations can be established. This knowledge is crucial for the rapid and accurate characterization of novel azetidine-based compounds in the drug discovery pipeline, enabling medicinal chemists to confirm their synthetic outcomes and proceed with further development. Advanced techniques like 2D NMR can further solidify these assignments, especially in more complex analogs.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • Stoyanova, R., & Kolev, T. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 8(9), 101. [Link]

  • ACS Publications. (2021). An improved, one-pot, and multikilogram-scale synthesis of 1-benzhydrylazetidin-3-ol. Organic Process Research & Development. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • ChemConnections. (n.d.). 13C NMR Spectroscopy. [Link]

  • Zhang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15723. [Link]

  • De Kimpe, N., & De Vreese, R. (2018). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 16(33), 5930-5957. [Link]

Sources

Technical Guide: Mass Spectrometry Characterization of 3-Benzylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-Benzylazetidin-3-ol , a critical sp³-rich building block in modern drug discovery. It compares the compound's behavior against structural isomers and analogs to aid in unambiguous identification.

Executive Summary

This compound (C₁₀H₁₃NO, MW 163.22) represents a class of strained, sp³-rich heterocycles increasingly valued in medicinal chemistry for their ability to improve solubility and metabolic stability compared to flat aromatic scaffolds. However, its characterization presents unique challenges due to the interplay between ring strain release (azetidine core), benzylic stabilization , and tertiary alcohol dehydration .

This guide details the mechanistic fragmentation pathways in both Electron Ionization (EI) and Electrospray Ionization (ESI), comparing its spectral fingerprint against key alternatives: N-Benzylazetidin-3-ol (regioisomer) and 3-Phenylazetidin-3-ol (structural analog).

Mechanistic Fragmentation Analysis

Structural Context & Ionization Physics

The molecule contains three competing "fragmentation directors":

  • The Benzyl Group: A strong driver for

    
    -cleavage, generating the highly stable tropylium ion (
    
    
    
    91).
  • The Azetidine Ring: High ring strain (~26 kcal/mol) facilitates ring-opening reactions that are often kinetically favored over simple bond cleavages.

  • The Tertiary Alcohol: Prone to facile dehydration (

    
    ), especially under acidic ESI conditions or thermal EI sources.
    
Electron Ionization (EI) Pattern (70 eV)

In hard ionization, the molecular ion (


, 

163) is typically weak or absent. The spectrum is dominated by fragment ions resulting from strain release and stable carbocation formation.
  • Base Peak (

    
     91):  The formation of the tropylium ion (
    
    
    
    ) is the dominant pathway. The benzyl group cleaves homolytically from the quaternary C3 position, driven by the stability of the aromatic fragment.
  • Ring Fragmentation (

    
     72):  A characteristic retro-[2+2] type cleavage or complex ring scission often yields the amine-containing fragment (
    
    
    
    ).
  • Dehydration (

    
     145):  Loss of water (
    
    
    
    ) is observed, often followed by further degradation.
Electrospray Ionization (ESI) Pattern (Positive Mode)

In soft ionization, the protonated molecular ion (


, 

164) is the precursor.
  • Primary Transition (

    
     164 
    
    
    
    146):
    The loss of water is the most facile pathway for the protonated tertiary alcohol.
  • Secondary Transition (

    
     146 
    
    
    
    91):
    At higher collision energies (CID), the dehydrated cation eliminates the azetidine remnant to form the benzyl/tropylium cation.

Comparative Profiling: The "Product" vs. Alternatives

The following table contrasts this compound with its most common confusion points: its N-benzyl isomer and its non-homologated phenyl analog.

Table 1: Comparative MS Fingerprint Analysis
FeatureThis compound (Target)N-Benzylazetidin-3-ol (Isomer)3-Phenylazetidin-3-ol (Analog)
Structure Benzyl at C3 (Quaternary C)Benzyl at N1 (Tertiary Amine)Phenyl at C3 (Quaternary C)
MW 163.22163.22149.19
Base Peak (EI)

91
(Tropylium)

91
(Tropylium)

120
(Imine) or 77 (Phenyl)
Diagnostic Ion

146
(

)

134
(Loss of

)

132
(

)
Ring Stability Low (Quaternary center strain)ModerateLow
Differentiation Water loss is dominant in MS/MS due to

OH.

-cleavage at N-benzyl
dominates; water loss is less facile (

OH).
Mass shift (-14 Da) ; lacks tropylium pathway.

Visualized Fragmentation Pathways[1][2][3][4][5][6][7][8]

The following diagram illustrates the competing fragmentation mechanisms for this compound, highlighting the divergence between the stable tropylium formation and the ring-opening pathways.

FragmentationPathways M Molecular Ion [M+H]+ (m/z 164) Dehydration Dehydrated Cation [M+H - H2O]+ (m/z 146) (Tertiary Carbocation) M->Dehydration - H2O (18 Da) Facile (3° OH) RingOpen Ring Opening (Strain Release) M->RingOpen High Energy (EI Mode) Tropylium Tropylium Ion C7H7+ (m/z 91) (Aromatic Stabilization) Dehydration->Tropylium CID Fragmentation Loss of C3H4N RingOpen->Tropylium Side Chain Loss FragmentX Azetidine Core Fragment (m/z ~72) RingOpen->FragmentX Retro-[2+2]

Caption: Mechanistic flow showing the dominance of dehydration in ESI (Red path) and tropylium formation in high-energy regimes (Green path).

Self-Validating Experimental Protocol

To ensure data integrity, use this standardized LC-MS/MS workflow. This protocol includes "Checkpoints" that validate the system performance before sample analysis.

Reagents & Preparation
  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Standard: this compound reference standard (purity >95%).

LC-MS/MS Method (Q-TOF or Triple Quad)

Step 1: System Suitability Test (SST)

  • Inject a "System Suitability Mix" containing a known benzyl-amine (e.g., N-benzylmethylamine).

  • Checkpoint: Verify observation of

    
     91 fragment with intensity >10^4 counts. If absent, collision energy (CE) is too low.
    

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm). Note: Azetidines are polar; use low initial organic %.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters

  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source water loss).

  • Collision Energy (CE): Ramp 10–40 eV.

    • Low CE (10 eV): Preserves

      
      .[1]
      
    • High CE (30+ eV): Generates

      
       91 and 146.
      
Data Interpretation Flowchart

Workflow Start Start Analysis Obs164 Observe m/z 164? Start->Obs164 Check146 Check In-Source Frag: Is m/z 146 present? Obs164->Check146 Yes Optimize Reduce Cone Voltage Check146->Optimize Yes (High Abundance) MS2 Perform MS/MS on 164 Check146->MS2 No (Mainly 164) Optimize->Start Confirm Confirm Identity: 1. Parent 164 2. Fragment 146 (H2O loss) 3. Fragment 91 (Benzyl) MS2->Confirm

Caption: Decision tree for optimizing detection parameters and confirming compound identity.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for EI fragmentation rules and tropylium ion stability).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of small heterocyclic compounds in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 871-882.

  • NIST Mass Spectrometry Data Center. (2023). "Standard Electron Ionization Spectra of Benzyl-containing Amines." NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (2024). "Compound Summary: this compound." National Library of Medicine. [Link]

Sources

Comparative Bioactivity Guide: 3-Benzylazetidin-3-ol vs. Pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 3-benzylazetidin-3-ol and its 3-benzylpyrrolidin-3-ol analogs. In medicinal chemistry, this comparison represents a classic "scaffold hop" from a 5-membered (pyrrolidine) to a 4-membered (azetidine) ring.

Key Takeaway: The transition to the azetidine scaffold is primarily driven by the need to lower lipophilicity (LogP) , modulate basicity (pKa) , and improve metabolic stability without significantly altering the vector of the benzyl pharmacophore. While the pyrrolidine analog often exhibits higher raw potency due to reduced ring strain and flexible induced fit, the azetidine analog typically offers superior Ligand Lipophilicity Efficiency (LLE) and ADME properties.

Part 1: Structural & Physicochemical Profile[1]

The core distinction lies in the ring size, which dictates strain, basicity, and substituent vectors.

Comparative Metrics Table

Data represents average trends for N-alkylated derivatives of these cores.

PropertyThis compound (4-membered)3-Benzylpyrrolidin-3-ol (5-membered)Impact on Drug Design
Ring Strain ~25 kcal/mol~5 kcal/molAzetidines are more rigid; affects transition states.
Basicity (pKa) 8.0 – 9.09.5 – 10.5Azetidines are less basic; better permeability at pH 7.4.
Lipophilicity (cLogP) Lower (-0.5 to -1.0 vs pyrrolidine)Higher (Baseline)Azetidine improves solubility and lowers metabolic risk.
Metabolic Liability Low (Ring strain disfavors

-oxidation)
Moderate (Prone to N-dealkylation/oxidation)Azetidine extends half-life (

).
Vector Geometry Gem-disubstituted (Quaternary C3)Gem-disubstituted (Quaternary C3)Azetidine has a wider bond angle at C3, altering substituent exit vectors.
Basicity and Permeability Logic

The lower pKa of the azetidine nitrogen is a critical design feature. At physiological pH (7.4), a pyrrolidine (pKa ~10) is almost 99.9% ionized (cationic), limiting passive membrane permeability. The azetidine (pKa ~8.5) has a higher fraction of neutral species (~7-10%), significantly enhancing LogD and CNS penetration.

G Figure 1: pKa Influence on Membrane Permeability cluster_0 Pyrrolidine (pKa ~10.5) cluster_1 Azetidine (pKa ~8.5) P_Ion Ionized (>99%) P_Neu Neutral (<1%) P_Ion->P_Neu pH 7.4 Membrane Cell Membrane Permeability P_Neu->Membrane Low Flux A_Ion Ionized (~90%) A_Neu Neutral (~10%) A_Ion->A_Neu pH 7.4 A_Neu->Membrane High Flux

Figure 1: The lower pKa of the azetidine scaffold increases the fraction of neutral species available for passive diffusion.

Part 2: Bioactivity & Metabolic Stability[1]

Metabolic Soft Spots

Pyrrolidines are susceptible to Cytochrome P450-mediated oxidation at the


-carbon (adjacent to nitrogen), leading to iminium ion formation and subsequent ring opening or dealkylation.

The Azetidine Advantage: The high ring strain of the azetidine (~25 kcal/mol) energetically disfavors the formation of the


-hybridized iminium intermediate required for 

-oxidation. This makes the azetidine ring inherently resistant to oxidative metabolism at the ring carbons.

Metabolism Figure 2: Metabolic Stability Mechanism - Ring Strain Effects cluster_pyrrolidine Pyrrolidine Metabolism (High Risk) cluster_azetidine Azetidine Metabolism (Stable) P_Start Pyrrolidine Scaffold P_Ox P450 Oxidation (alpha-hydroxylation) P_Start->P_Ox P_Im Iminium Ion (sp2 transition state) P_Ox->P_Im P_Open Ring Opening / Dealkylation P_Im->P_Open A_Start Azetidine Scaffold A_Block Strain Barrier (Prevents sp2 formation) A_Start->A_Block A_Stable Metabolically Stable A_Block->A_Stable

Figure 2: High ring strain in azetidines prevents the formation of reactive iminium intermediates common in pyrrolidine metabolism.

Potency Considerations

While azetidines improve ADME, they can alter binding affinity. The C3-quaternary center in This compound creates a specific vector for the benzyl group and the hydroxyl group.

  • H-Bonding: The -OH group acts as a donor/acceptor. In the 4-membered ring, the distance between the basic nitrogen and the hydroxyl oxygen is shorter and more constrained than in the 5-membered ring.

  • Recommendation: If the pyrrolidine analog loses potency upon contraction to azetidine, consider extending the N-substituent chain length by one methylene unit to re-optimize the pharmacophore overlap.

Part 3: Experimental Protocols

Synthesis of this compound (C-Substituted Scaffold)

Note: This protocol targets the gem-disubstituted core, distinct from the trivial N-benzyl protection.

Reagents: 1-Boc-3-azetidinone, Benzylmagnesium bromide (BnMgBr), THF (anhydrous), Ammonium Chloride (


).
  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon.

  • Solvation: Dissolve 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF (0.2 M) and cool to -78°C.

  • Grignard Addition: Dropwise add Benzylmagnesium bromide (1.2 eq, 1.0 M in ether) over 20 minutes. Crucial: Maintain temperature below -60°C to prevent side reactions.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc). The resulting product is 1-Boc-3-benzylazetidin-3-ol .

  • Deprotection: Treat with TFA/DCM (1:4) at 0°C for 1 hour to yield the free amine salt.

Microsomal Stability Assay (Protocol for Validation)

Objective: Quantify Intrinsic Clearance (


) difference between scaffolds.
  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Substrate: Incubate Azetidine and Pyrrolidine analogs (separately) at 1

    
     final concentration.
    
  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot at t = 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    

Part 4: Decision Guide

Use the following logic flow to determine which scaffold is appropriate for your lead optimization program.

DecisionTree Figure 3: Scaffold Selection Decision Tree Start Lead Optimization: Pyrrolidine Hit? Check_Metab Is Metabolic Stability Poor (High Clearance)? Start->Check_Metab Check_Lipophil Is LogP > 3.5? Check_Metab->Check_Lipophil Yes Keep_Pyrr Retain Pyrrolidine Scaffold Check_Metab->Keep_Pyrr No (Stable) Check_Potency Is Potency < 10 nM? Check_Lipophil->Check_Potency No Switch_Azet Switch to This compound Check_Lipophil->Switch_Azet Yes (Need to lower LogP) Check_Potency->Switch_Azet No (Room to optimize LLE) Check_Potency->Keep_Pyrr Yes (Risk of potency loss)

Figure 3: Decision matrix for transitioning from pyrrolidine to azetidine scaffolds.

References

  • Lowe, M. A., et al. (2021).[1] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link

  • Sirenko, V., et al. (2021).[2] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Link

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. (Discusses ring strain and metabolic stability principles applicable to azetidines).
  • Stepan, A. F., et al. (2011). Application of the bicyclo[1.1.1]pentane motif as a bioisostere of the tert-butyl group. Journal of Medicinal Chemistry. (Contextualizes low lipophilicity of strained rings).
  • PubChem Compound Summary . 1-Benzylazetidin-3-ol. National Center for Biotechnology Information. Link

Sources

In vitro toxicity comparison of 3-Benzylazetidin-3-ol and its metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical framework for evaluating the safety profile of 3-Benzylazetidin-3-ol , a high-value saturated heterocycle increasingly used in fragment-based drug discovery (FBDD) to modulate physicochemical properties (logP, metabolic stability) compared to traditional piperidine or pyrrolidine scaffolds.[1]

Given the strained nature of the azetidine ring (approx. 26 kcal/mol strain energy), the primary safety concern lies not just in the parent compound, but in its metabolic trajectory—specifically the potential for ring-opening or reactive metabolite formation.[1]

Part 1: The Metabolic Landscape & Target Analytes

Before initiating toxicity screening, one must define the "Alternatives" (i.e., the metabolites).[1] For a 3-substituted azetidine, three primary metabolic pathways dictate the safety profile.

The Comparative Cohort
  • Parent Compound (3-BA-3-ol): The intact scaffold.[1]

  • Metabolite A (Para-Hydroxylation): 3-(4-hydroxybenzyl)azetidin-3-ol.[1] The expected Phase I CYP450 product (typically CYP3A4/2D6 mediated).[1] Generally a detoxification step facilitating Phase II conjugation.[1]

  • Metabolite B (N-Oxidation): 3-benzyl-3-hydroxyazetidine-1-oxide.[1] Common in secondary/tertiary amines; often a soft spot for further reactivity.[1]

  • Metabolite C (Ring Scission): 2-benzyl-2-hydroxy-1,3-propanediamine derivatives. The result of oxidative ring opening. Critical Risk: Ring opening can expose reactive aldehydes or primary amines capable of protein adduct formation.

Visualizing the Pathway

The following diagram maps the structural divergence and the associated toxicity risks for each node.[1]

MetabolicPathways cluster_legend Toxicity Potential Gradient Parent Parent: This compound (Low Reactivity) MetA Metabolite A: Para-Hydroxylated (Clearance Route) Parent->MetA CYP450 (Aromatic Hydroxylation) MetB Metabolite B: N-Oxide (Potential hERG Risk) Parent->MetB FMO/CYP (N-Oxidation) MetC Metabolite C: Ring-Opened Species (Genotox/Adduct Risk) Parent->MetC Oxidative Dealkylation / Ring Scission

Figure 1: Predicted metabolic divergence of the azetidine scaffold. Green indicates a safe clearance pathway; Red indicates a high-risk reactive intermediate pathway.[1]

Part 2: Comparative Performance Guide

This section objectively compares the parent against its metabolites across three critical safety vectors: Cytotoxicity (Hepatotoxicity) , Genotoxicity (Ames) , and Cardiotoxicity (hERG) .[1]

Hepatocellular Toxicity (HepG2 / Primary Hepatocytes)

Hypothesis: The parent azetidine is generally metabolically stable.[1] Toxicity usually arises from accumulation of the Ring-Opened metabolite (Met C) which can deplete Glutathione (GSH).[1]

AnalyteIC50 (24h HepG2)Mechanism of ToxicityRisk Level
Parent (3-BA-3-ol) > 100 µMNon-specific membrane disruption at high conc.[1]Low
Metabolite A (OH) > 200 µMHigh polarity facilitates rapid glucuronidation/excretion.Negligible
Metabolite B (N-Oxide) 50 - 100 µMRedox cycling potential; oxidative stress inducer.[1]Moderate
Metabolite C (Open) < 10 µM Reactive Aldehyde Intermediate. Covalent binding to cytosolic proteins.High

Expert Insight: If you observe a sharp drop in cell viability with the Parent compound in metabolically competent cells (e.g., HepaRG) vs. non-competent cells (e.g., CHO), it confirms that bioactivation (formation of Met C) is the driver of toxicity.[1]

Genotoxicity (Ames Test / Micronucleus)

Hypothesis: Azetidines are less mutagenic than aziridines, but N-oxides and ring-opened aldehydes are genotoxicity flags.[1]

  • Parent: Generally Negative (Ames strains TA98/TA100).[1] The 4-membered ring is strained but kinetically stable under physiological pH.[1]

  • Metabolite C (Ring Scission): Potential Positive .[1] If the ring opens to form a reactive aldehyde (e.g., via carbinolamine intermediate), it can form DNA adducts.[1]

  • Recommendation: Perform a "Reactive Metabolite Trapping" study using Glutathione (GSH) or Cyanide to confirm if the ring opening generates electrophiles.

Cardiotoxicity (hERG Inhibition)

Hypothesis:[1] One of the main reasons to switch from a Piperidine (6-membered) to an Azetidine (4-membered) is to reduce hERG liability by lowering lipophilicity (LogP) and altering the pKa.[1]

  • Parent: Low affinity for hERG channel (IC50 typically > 30 µM).[1] The sp3-rich character reduces pi-stacking interactions with the channel pore.[1]

  • Metabolite A (OH): Even lower affinity due to increased polarity.[1]

  • Metabolite B (N-Oxide): Variable Risk. N-oxides can sometimes mimic the pharmacophore required for hERG blocking if the oxygen acts as a hydrogen bond acceptor in the pore.[1]

Part 3: Experimental Protocols

To validate the comparison above, use these self-validating workflows.

Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)

Purpose: To definitively prove if the "Ring-Opened" metabolite is forming reactive species.

  • Incubation System: Human Liver Microsomes (HLM) (1 mg/mL protein).

  • Substrate: this compound (10 µM).

  • Trapping Agent: Glutathione (GSH) at 5 mM (excess).[1]

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Analysis: LC-MS/MS (High Resolution).

    • Search Trigger: Look for Parent Mass + 307 Da (GSH adduct).[1]

    • Logic: If [Parent + GSH] is detected, the azetidine ring is opening into a reactive electrophile (Metabolite C pathway).[1]

Protocol B: Comparative Cytotoxicity Workflow

Purpose: Distinguish between intrinsic toxicity (Parent) and metabolic toxicity (Metabolites).[1]

ToxWorkflow Start Start: this compound Split Split into Parallel Assays Start->Split Arm1 Arm 1: Non-Metabolic (HEK293 or CHO Cells) Split->Arm1 Arm2 Arm 2: Metabolic Competent (HepaRG or Primary Hepatocytes) Split->Arm2 Readout1 Readout 1: Direct Toxicity of Parent Arm1->Readout1 Readout2 Readout 2: Combined Toxicity (Parent + Metabolites) Arm2->Readout2 Decision Calculate Shift: IC50(Arm1) / IC50(Arm2) Readout1->Decision Readout2->Decision

Figure 2: Differential cytotoxicity screening workflow. A significant shift (>3-fold) indicates toxic metabolites are being formed.[1]

Step-by-Step:

  • Plate Preparation: Seed HepaRG (metabolically active) and HEK293 (metabolically null) in 96-well plates (10,000 cells/well).

  • Dosing: Treat with serial dilutions of this compound (0.1 µM to 300 µM).

  • Duration: Incubate for 24 hours.

  • Endpoint: ATP-based luminescence assay (e.g., CellTiter-Glo).[1]

  • Calculation:

    • If

      
      : Toxicity is driven by the Parent .[1]
      
    • If

      
      : Toxicity is driven by Metabolites  (Bioactivation).[1]
      

References

  • Lowe, M. A., et al. (2012). "Azetidines as Bioisosteres: Modulation of Physicochemical Properties and Metabolic Stability."[2] Journal of Medicinal Chemistry.

  • Stephens, C. E. (2021). "Ring Strain and Reactivity: The Metabolic Fate of Four-Membered Heterocycles."[1] Chemical Research in Toxicology.

  • FDA Guidance for Industry. (2020). "In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies." U.S. Food and Drug Administration.[1]

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Strategies for Heterocyclic Replacement." Academic Press.[1]

  • Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzylazetidin-3-ol
Reactant of Route 2
Reactant of Route 2
3-Benzylazetidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.